(4-Pyrimidin-5-ylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pyrimidin-5-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOIDCHBWLGFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428138 | |
| Record name | (4-pyrimidin-5-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198084-13-8 | |
| Record name | 4-(Pyrimidin-5-yl)benzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198084-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-pyrimidin-5-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Pyrimidin-5-ylphenyl)methanol: Structure, Properties, and Synthetic Insights
This technical guide provides a comprehensive overview of (4-pyrimidin-5-ylphenyl)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, combining a pyrimidine ring with a benzyl alcohol moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This document details the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of this compound, offering a critical resource for researchers, chemists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a biaryl compound featuring a pyrimidine ring linked to a phenylmethanol group at the 5-position of the pyrimidine. This structural arrangement provides a versatile scaffold for further chemical modifications.
The definitive identification of this compound is established through its unique identifiers:
| Identifier | Value | Source |
| CAS Number | 198084-13-8 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | (4-(Pyrimidin-5-yl)phenyl)methanol, Benzenemethanol, 4-(5-pyrimidinyl)- | [2] |
| InChI | InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 | [2] |
| InChIKey | QPOIDCHBWLGFGU-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC=C1CO)C2=CN=CN=C2 | [2] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring with methanol group C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; CH2 [label="CH₂"]; OH [label="OH"];
// Pyrimidine ring C7 [label="C"]; N1 [label="N"]; C8 [label="CH"]; N2 [label="N"]; C9 [label="CH"]; C10 [label="CH"];
// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Methanol group C1 -- CH2; CH2 -- OH;
// Link between rings C4 -- C7;
// Edges for pyrimidine ring C7 -- N1; N1 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- C7;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; CH2 [pos="0,2!"]; OH [pos="0,3!"]; C7 [pos="0,-2.5!"]; N1 [pos="-0.87,-3!"]; C8 [pos="-0.87,-4!"]; N2 [pos="0,-4.5!"]; C9 [pos="0.87,-4!"]; C10 [pos="0.87,-3!"]; }
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in chemical synthesis. The following table summarizes key experimental and computed data.
| Property | Value | Data Type | Source |
| Molecular Weight | 186.21 g/mol | Computed | [2][3] |
| Melting Point | 127-130 °C | Experimental | [3] |
| Boiling Point | 382.5 °C at 760 mmHg | Predicted | [3] |
| Density | 1.201 g/cm³ | Predicted | [3] |
| Flash Point | 185.1 °C | Predicted | [3] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [2] |
| Rotatable Bond Count | 2 | Computed | [2] |
| LogP (octanol/water) | 1.5 | Computed | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | Inferred from related compounds | [4] |
Synthesis and Manufacturing
The synthesis of this compound can be logically approached through a palladium-catalyzed cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds between aromatic rings. The Suzuki-Miyaura coupling is a particularly effective strategy.
A plausible and efficient synthetic route involves the coupling of a pyrimidine electrophile with a phenyl boronic acid derivative.
Figure 2: Proposed synthetic workflow for this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar biaryl syntheses.[5] Researchers should optimize conditions for this specific transformation.
Materials:
-
5-Bromopyrimidine
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromopyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in the public domain, the following are the expected key signals based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-9.0 ppm. The protons on the pyrimidine ring are expected to appear at the lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms. The protons on the phenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals in the range of δ 120-160 ppm.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 60-65 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C=N and C=C Stretch (aromatic): Absorptions in the region of 1400-1600 cm⁻¹.
-
C-O Stretch: An absorption in the region of 1000-1200 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): Expected at m/z = 186.08.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₁N₂O [M+H]⁺: 187.0866.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[6] The incorporation of a this compound moiety provides a versatile platform for the development of novel therapeutics, particularly in oncology and immunology.
The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of more complex molecules with tailored biological activities.
Kinase Inhibitors
The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[7] The functionalized derivatives of this compound can be instrumental in the synthesis of inhibitors targeting key kinases implicated in cancer and other diseases. The phenylmethanol portion of the molecule allows for further derivatization to explore interactions with other regions of the kinase active site, potentially leading to increased potency and selectivity.
Figure 3: Schematic representation of a this compound derivative binding to a kinase active site.
Inhibitors of Other Therapeutic Targets
Beyond kinases, the pyrimidine core is found in drugs targeting a wide range of proteins. The structural features of this compound make it a suitable starting point for the synthesis of inhibitors for various enzyme families and receptors where a biaryl scaffold is advantageous for achieving high-affinity binding.
Safety and Handling
Specific safety and handling data for this compound is not extensively documented. Therefore, it is prudent to handle this compound with the care required for a novel chemical substance and to refer to the safety data for structurally related compounds. The Safety Data Sheet (SDS) for the isomeric (3-pyrimidin-5-ylphenyl)methanol indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not yet specifically documented, synthesis via modern cross-coupling methodologies, combined with the proven biological relevance of the pyrimidine scaffold, positions it as a key intermediate for the discovery of novel therapeutics. This technical guide provides a foundational understanding of its chemical and physical properties, offering a starting point for researchers to explore its full potential in the development of next-generation medicines. Further experimental validation of its properties and biological activities is warranted and will undoubtedly expand its utility in drug discovery programs.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2019, June 12). (4-(PYRIMIDIN-5-YL)PHENYL)METHANOL. Retrieved from [Link]
-
ResearchGate. (2014, April 3). Biological and medicinal significance of pyrimidines. Retrieved from [Link]
-
ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities
Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, inspiring the development of a vast array of therapeutic agents.[3] Over the past several decades, a rapidly expanding portfolio of U.S. Food and Drug Administration (FDA)-approved drugs has highlighted pyrimidine as one of the most versatile and therapeutically valuable heteroaromatic scaffolds.[4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]
This technical guide provides an in-depth exploration of the biological activities of pyrimidine-based compounds for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that provide access to this versatile scaffold, explore its diverse biological activities with a focus on the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The narrative will emphasize the causality behind experimental choices and the structure-activity relationships that govern the therapeutic potential of these remarkable compounds.
I. The Synthetic Foundation: Constructing the Pyrimidine Core
The accessibility and derivatization of the pyrimidine scaffold are crucial for exploring its full therapeutic potential. While the de novo biosynthesis of pyrimidines in biological systems starts from simple precursors like carbamoyl phosphate and aspartate, chemical synthesis offers a more versatile toolkit for generating diverse analogs.[6][7]
A cornerstone of pyrimidine synthesis is the Principal Synthesis , which typically involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon.[8] Variations of this approach allow for the introduction of a wide range of substituents. For instance, the reaction of β-dicarbonyl compounds with amidines yields 2-substituted pyrimidines, while using urea or guanidine leads to 2-pyrimidinones and 2-aminopyrimidines, respectively.[8]
Another classic and widely utilized method is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[9] This method is valued for its efficiency and the ability to generate molecular complexity in a single step.
Modern synthetic organic chemistry has further expanded the repertoire of pyrimidine synthesis. Copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines.[10] Other innovative methods include iridium-catalyzed multicomponent synthesis from amidines and alcohols, and samarium chloride-catalyzed cyclization of β-formyl enamides with urea under microwave irradiation.[10]
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of pyrimidine-based compounds, highlighting key decision points for achieving structural diversity.
The choice of starting materials and reaction conditions in these synthetic routes directly influences the substitution pattern on the pyrimidine ring, which in turn dictates the biological activity of the resulting compounds. This structure-activity relationship (SAR) is a central theme in the development of pyrimidine-based drugs.[1][5]
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a cornerstone in cancer chemotherapy, with many compounds exerting their effects by targeting fundamental cellular processes.[11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways essential for tumor growth and proliferation.[12]
A. Mechanism of Action: From Antimetabolites to Kinase Inhibitors
A major class of pyrimidine-based anticancer agents acts as antimetabolites . These compounds, such as 5-fluorouracil, mimic endogenous pyrimidines and interfere with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[13]
More recently, pyrimidine derivatives have been developed as potent protein kinase inhibitors .[13] Kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, are bioisosteres of the adenine ring of ATP and can effectively compete with ATP for binding to the kinase active site. This has led to the development of inhibitors targeting various kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR) : Overexpressed in many cancers, EGFR signaling promotes cell proliferation. Pyrimidine-based drugs like gefitinib inhibit EGFR, blocking downstream signaling.[11]
-
Cyclin-Dependent Kinases (CDKs) : These kinases regulate the cell cycle. CDK inhibitors containing a pyrimidine core can induce cell cycle arrest and apoptosis.[14]
-
Aurora and Polo-like Kinases (AURK and PLK) : These are key regulators of mitosis, and their inhibition by pyrimidine derivatives can lead to mitotic catastrophe in cancer cells.[15]
The following diagram illustrates the inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.
B. Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic effects of pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 0.57 - 3.15 |
| Pyrido[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 16.9 - 29.6 |
| N-(pyridin-3-yl) pyrimidin-4-amine Derivatives | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Colon cancer cell lines | 0.24 - 1.26 (GI50) |
Data compiled from multiple sources.[14][16][17]
In vivo efficacy is often evaluated in mouse xenograft models, where the administration of pyrimidine-based inhibitors has been shown to significantly reduce tumor growth.[18][19][20]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.[21][22] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[22]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound (pyrimidine derivative)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
III. Antimicrobial Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated considerable potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[23]
A. Mechanism of Action
The antimicrobial activity of pyrimidine compounds often stems from their ability to interfere with essential cellular processes in microorganisms. Many pyrimidine-containing agents act by inhibiting enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[16] By inhibiting DHFR, these compounds disrupt microbial DNA synthesis and replication.
The structure-activity relationship is critical in determining the antimicrobial efficacy of pyrimidine derivatives. The nature and position of substituents on the pyrimidine ring can significantly influence their activity against different microbial strains.[23]
B. Quantitative Assessment of Antimicrobial Activity
The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[24]
| Compound Class | Microorganism | MIC (µg/mL) |
| Pyrimidine Derivatives | Staphylococcus aureus (Gram-positive) | Better than amoxicillin, ampicillin, and ciprofloxacin in some cases |
| Pyrimidine Derivatives | Escherichia coli (Gram-negative) | Better than amoxicillin, ampicillin, and ciprofloxacin in some cases |
| Triazole-substituted Pyrimidines | Pseudomonas aeruginosa (Gram-negative) | Promising activity |
Data compiled from multiple sources.[24]
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[24][25][26]
Materials:
-
96-well microtiter plates
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Test compound (pyrimidine derivative)
-
Standard antibiotic (positive control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Antiviral Activity: A Broad Spectrum of Inhibition
Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs used to treat a variety of viral infections.[27][28] These compounds can target both viral enzymes and host cell factors involved in viral replication.
A. Mechanism of Action
Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[27] Others act by inhibiting key viral enzymes, such as reverse transcriptase in HIV or viral DNA polymerase in herpesviruses.[27]
More recently, pyrimidine-based compounds have been identified that inhibit host cell pyrimidine biosynthesis.[29] This leads to a depletion of the nucleotide pool available for viral replication and can also induce an antiviral state in the host cell, independent of type 1 interferon production.[29] This broad-spectrum antiviral strategy holds promise for the treatment of emerging and re-emerging viral diseases.[29]
B. Spectrum of Antiviral Activity
Pyrimidine derivatives have shown activity against a wide range of viruses, including:
-
Herpesviruses[28]
-
Human Immunodeficiency Virus (HIV)[28]
-
Hepatitis B and C viruses[28]
-
Influenza virus[28]
-
Dengue virus[28]
-
Ebolavirus[29]
V. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by modulating key pathways in the inflammatory response.[30][31][32]
A. Mechanism of Action
A primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[30][31] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[30] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[33]
Some pyrimidine derivatives also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and by modulating the NF-κB signaling pathway.[31]
The following diagram illustrates the role of pyrimidine-based compounds in modulating the inflammatory cascade.
B. Quantitative Assessment of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of pyrimidine compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. The selectivity for COX-2 is an important parameter in the development of safer anti-inflammatory drugs.
Conclusion: The Future of Pyrimidine-Based Drug Discovery
The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its inherent biological relevance, coupled with the power of modern synthetic chemistry, has led to the development of a diverse array of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The ongoing exploration of novel pyrimidine derivatives, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing some of the most pressing challenges in human health. This technical guide has provided a comprehensive overview of the biological activities of pyrimidine-based compounds, from their synthesis to their evaluation, with the aim of empowering researchers to further unlock the therapeutic potential of this privileged heterocyclic core.
References
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. Available from: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
- Al-Ostoot, F.H., et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2021.
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YMER. DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- Natarajan, R., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. 2023.
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ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Available from: [Link]
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YouTube. Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. 2024. Available from: [Link]
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PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
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PubMed. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Available from: [Link]
-
PubMed. Recent Development of Pyrimidine-Containing Antimicrobial Agents. 2020. Available from: [Link]
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Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. 2023. Available from: [Link]
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ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. 2021. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
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ResearchGate. Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Available from: [Link]
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MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. 2021. Available from: [Link]
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NIH. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Available from: [Link]
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Indian Journal of Pharmaceutical Sciences. Pyrimidine as antiinflammatory agent: A review. Available from: [Link]
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NIH. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. 2023. Available from: [Link]
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MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 2023. Available from: [Link]
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RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. 2020. Available from: [Link]
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IJCPS. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. 2023. Available from: [Link]
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DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available from: [Link]
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NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available from: [Link]
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NIH. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. 2024. Available from: [Link]
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MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Available from: [Link]
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ResearchGate. Clinically used pyrimidine-based anti-inflammatory drugs. Available from: [Link]
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PubMed. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Available from: [Link]
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MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
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NIH. Recent Advances in Pyrimidine-Based Drugs. 2022. Available from: [Link]
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Rockefeller University Press. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. 2012. Available from: [Link]
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ResearchGate. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. 2025. Available from: [Link]
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MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]
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WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]
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(4-Pyrimidin-5-ylphenyl)methanol: A Versatile Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2] This guide focuses on a specific, high-potential building block: (4-Pyrimidin-5-ylphenyl)methanol . We will explore its strategic importance in drug discovery, provide detailed synthetic protocols, and delve into its application in the design of targeted therapies, with a particular focus on kinase inhibitors. This document is intended to be a practical resource for researchers, offering both foundational knowledge and actionable experimental details to accelerate the integration of this valuable scaffold into medicinal chemistry programs.
Introduction: The Strategic Value of the Pyrimidin-5-ylphenyl Moiety
The confluence of a pyrimidine ring and a phenyl group, as seen in the this compound scaffold, offers a unique combination of properties that are highly advantageous in modern drug design. The pyrimidine core can act as a bioisostere for other aromatic systems and is adept at forming crucial hydrogen bond interactions with protein targets, particularly within the hinge region of kinases.[3] The phenyl substituent provides a vector for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR) by introducing various functional groups. The benzylic alcohol of this compound serves as a versatile chemical handle for further derivatization, enabling the construction of more complex molecular architectures designed to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a medicinal chemistry campaign.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[4] |
| Molecular Weight | 186.21 g/mol | PubChem[4] |
| CAS Number | 198084-13-8 | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Class | Benzyl Alcohols | PubChem[4] |
Synthesis of this compound: A Validated Protocol
The most direct and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, and is widely celebrated for its mild conditions and functional group tolerance.[1]
Retrosynthetic Analysis
The synthesis of the target molecule can be envisioned through the disconnection of the C-C bond between the pyrimidine and phenyl rings, leading to commercially available or readily accessible starting materials: 5-bromopyrimidine and (4-(hydroxymethyl)phenyl)boronic acid.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and purification.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
(4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The use of degassed solvents is important to minimize oxidative side reactions.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. The brine wash removes residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Caption: Workflow for the Suzuki-Miyaura synthesis.
Application in Medicinal Chemistry: A Scaffold for p38 MAP Kinase Inhibitors
The this compound scaffold has been identified as a valuable starting point for the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.
Rationale for Scaffold Selection
The pyrimidine ring is capable of forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The phenyl ring provides a platform for introducing substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The hydroxymethyl group serves as a convenient point for derivatization to further probe the surrounding solvent-exposed region or to introduce functionalities that improve pharmacokinetic properties.
Derivatization Strategies and SAR Insights
Starting from this compound, a variety of derivatives can be synthesized to explore the structure-activity relationship (SAR). The benzylic alcohol can be converted to other functional groups, such as ethers, amines, or esters, to introduce diverse chemical functionalities.
Example Derivatization Workflow:
-
Activation of the Hydroxymethyl Group: The primary alcohol can be converted to a more reactive leaving group, such as a mesylate or a halide. A common method is the reaction with methanesulfonyl chloride or thionyl chloride.
-
Nucleophilic Displacement: The activated intermediate can then be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce new substituents.
Caption: General workflow for the derivatization of the core scaffold.
For instance, the synthesis of N-substituted aminomethyl derivatives can be achieved by first converting the alcohol to a mesylate, followed by reaction with a primary or secondary amine. The nature of the R group on the amine can be varied to explore interactions with different regions of the p38 kinase active site.
SAR Insights from Analogous Pyrimidine-based Kinase Inhibitors:
-
Hinge Binding: The pyrimidine nitrogen atoms are often crucial for hydrogen bonding to the kinase hinge region.
-
Hydrophobic Pockets: Substituents on the phenyl ring can occupy nearby hydrophobic pockets, increasing potency.
-
Solvent-Exposed Region: Modifications at the benzylic position can extend into the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties.
Biological Evaluation of Derivatives
A systematic biological evaluation of the synthesized derivatives is essential to establish a clear SAR and to identify lead compounds for further optimization.
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling reaction, coupled with the strategic placement of a reactive hydroxymethyl group on a privileged pyrimidine-phenyl scaffold, makes it an attractive starting point for the design of novel therapeutic agents. As demonstrated by its application in the development of p38 MAP kinase inhibitors, this building block provides a solid foundation for generating libraries of compounds for SAR studies, ultimately leading to the identification of potent and selective drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.
References
-
Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
-
This compound. PubChem. [Link]
Sources
The Pyrimidinylphenyl Scaffold: A Cornerstone of Modern Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrimidinylphenyl core has emerged as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. Specifically, this scaffold has become virtually synonymous with the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have been a subject of intense research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of pyrimidinylphenyl derivatives, offering field-proven insights for professionals in drug development.
The Genesis of a Scaffold: A Historical Perspective
The journey of pyrimidinylphenyl derivatives is intrinsically linked to the broader story of targeting protein kinases in cancer therapy. Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their deregulation is a common hallmark of cancer. The concept of inhibiting these kinases as a therapeutic strategy gained significant traction in the late 20th century.
The development of kinase inhibitors can be conceptualized in several key phases, leading to the prominence of scaffolds like pyrimidinylphenyl.
Caption: Conceptual timeline of kinase inhibitor development.
Early research focused on understanding the fundamental role of protein kinases in cell signaling. This foundational knowledge led to the hypothesis that inhibiting specific, overactive kinases could be a viable anticancer strategy. The initial wave of kinase inhibitors often had broad specificity. However, the advent of structure-based drug design allowed for the rational development of more selective and potent compounds. It was during this phase that the pyrimidinylphenyl scaffold was identified as a highly effective core for creating ATP-competitive inhibitors, capable of fitting into the ATP-binding pocket of various kinases.
Core Synthesis Strategies
The synthesis of pyrimidinylphenyl derivatives often involves multi-step processes, with the construction of the core pyrimidine ring being a key step. A common and versatile method is the Biginelli reaction, a one-pot, multi-component reaction that condenses an aryl aldehyde, urea or thiourea, and a β-ketoester. Variations of this and other cyclocondensation reactions are frequently employed to create the central pyrimidine structure.
Subsequent modifications, such as the introduction of the phenylamino group and other substituents, are typically achieved through nucleophilic substitution and cross-coupling reactions, like the Buchwald-Hartwig amination. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrimidine and phenyl rings, which in turn influences the derivative's target specificity and pharmacokinetic properties.
Caption: Generalized synthetic workflow for pyrimidinylphenyl derivatives.
Mechanism of Action: A Focus on Kinase Inhibition
The vast majority of pyrimidinylphenyl derivatives exert their therapeutic effect by acting as ATP-competitive inhibitors of protein kinases. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The pyrimidinylphenyl scaffold is designed to mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase.
This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of downstream substrate proteins. The interruption of these signaling cascades can lead to a variety of cellular outcomes, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The selectivity of a particular pyrimidinylphenyl derivative for a specific kinase is determined by the interactions of its various substituents with the amino acid residues lining the ATP-binding pocket.
Caption: Mechanism of ATP-competitive kinase inhibition.
Prominent Pyrimidinylphenyl Derivatives in Research and Development
The versatility of the pyrimidinylphenyl scaffold has led to the development of numerous compounds targeting a wide range of kinases. While a comprehensive list of all derivatives in clinical trials is beyond the scope of this guide, the following table highlights some key examples and their areas of research.
| Derivative Class | Target Kinase(s) | Therapeutic Area | Reference(s) |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III Receptor Tyrosine Kinases (e.g., KIT, PDGFR) | Cancer | |
| 4-anilinopyrimido[5,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Cancer | |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Pancreatic Cancer | |
| Pyrimidinyl pyrazole derivatives | Tubulin | Cancer | |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | P21-Activated Kinase 4 (PAK4) | Cancer |
Key Experimental Protocol: Kinase Inhibition Assay
A fundamental step in the evaluation of novel pyrimidinylphenyl derivatives is to determine their potency and selectivity against a panel of kinases. The following is a generalized, step-by-step methodology for a biochemical kinase inhibition assay.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Test compound (pyrimidinylphenyl derivative) dissolved in DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
96-well filter plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the substrate to all wells.
-
Initiate the reaction by adding the purified kinase to all wells except the negative control.
-
-
Kinase Reaction:
-
Start the phosphorylation reaction by adding [γ-³³P]ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate with a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will be washed away.
-
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove all non-incorporated radioactivity.
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity (as a percentage of the positive control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Future Directions and Conclusion
The pyrimidinylphenyl scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on several key areas:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing drugs.
-
Exploring New Targets: Applying the pyrimidinylphenyl scaffold to inhibit other kinase families or even other enzyme classes.
-
Novel Drug Modalities: Incorporating the pyrimidinylphenyl core into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs).
References
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (2015-11-16).
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC - NIH.
- Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor - PubMed.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023-01-19).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed.
- Synthesis of pyrimidine‐phenylpiperazine derivatives. - ResearchGate.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Der Pharma Chemica.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). GSC Advanced Research and Reviews.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - Semantic Scholar. Semantic Scholar.
- Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed.
- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC - NIH.
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. (2025-09-24).
- EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents.
- synthesis of some pyrimidine derivatives and evaluation of antioxidant studies. (2023-01-07).
- [Experimental and clinical study of interactions between fluorinated pyrimidine derivatives and anticoagulants] - PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023-01-03).
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. MDPI.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09).
- [PDF] Recent Advances in Pyrimidine-Based Drugs - Semantic Scholar. Semantic Scholar.
InChI Key and SMILES for (4-Pyrimidin-5-ylphenyl)methanol
An In-depth Technical Guide to (4-Pyrimidin-5-ylphenyl)methanol: A Key Building Block in Modern Drug Discovery
Abstract
This compound is a heterocyclic aromatic compound that has emerged as a valuable scaffold and synthetic intermediate in medicinal chemistry. Its unique structural architecture, combining a benzyl alcohol moiety with a pyrimidine ring, provides a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, a representative synthetic pathway, and its applications in drug discovery. The discussion is tailored for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this important molecule.
Nomenclature and Chemical Identifiers
The precise identification of a chemical entity is paramount for scientific communication, procurement, and regulatory compliance. This compound is systematically named and cataloged in various chemical databases. The key identifiers for this compound are summarized below.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 198084-13-8[1] |
| InChI | InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2[1] |
| InChIKey | QPOIDCHBWLGFGU-UHFFFAOYSA-N [1] |
| SMILES | C1=CC(=CC=C1CO)C2=CN=CN=C2 [1] |
| Synonyms | (4-(Pyrimidin-5-yl)phenyl)methanol, Benzenemethanol, 4-(5-pyrimidinyl)-[1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and behavior in biological systems. These properties, computed from its molecular structure, provide insights into its solubility, stability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Topological Polar Surface Area | 46 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach is widely favored in medicinal chemistry for its reliability, functional group tolerance, and high yields.
The rationale behind employing a Suzuki coupling is its effectiveness in forming carbon-carbon bonds between aromatic rings. In this case, it facilitates the linkage of the pyrimidine and phenyl moieties, which are the core components of the target molecule.
Below is a representative synthetic workflow for the preparation of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a step-by-step methodology for the synthesis of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromopyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).
-
Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Applications in Medicinal Chemistry and Drug Development
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[2][3] The incorporation of the this compound structure provides a unique combination of features that are highly advantageous for drug design.
-
Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site.
-
Vector for Further Functionalization: The hydroxymethyl group (-CH₂OH) on the phenyl ring serves as a versatile handle for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophores to explore the structure-activity relationship (SAR).[2]
The role of this compound as a foundational building block is illustrated in the following diagram.
Sources
Methodological & Application
Application Notes & Protocols: (4-Pyrimidin-5-ylphenyl)methanol as a Strategic Intermediate in the Synthesis of Novel Kinase Inhibitors
Abstract
The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2][3] Its remarkable success is attributed to its bioisosteric resemblance to the adenine core of ATP, enabling it to form critical hydrogen bond interactions within the kinase hinge region.[1] This guide focuses on the utility of (4-Pyrimidin-5-ylphenyl)methanol , a versatile yet specific building block, for the synthesis of next-generation kinase inhibitors. We provide an in-depth analysis of its core chemical transformations, detailed step-by-step synthetic protocols, and the strategic rationale behind its application in drug discovery workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for creating potent and selective kinase-targeted therapeutics.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[4] Small molecule kinase inhibitors have, therefore, become a major class of therapeutic agents. The pyrimidine ring is a privileged structure in this domain, offering a synthetically tractable framework that can be extensively decorated to achieve desired potency and selectivity profiles against a wide range of kinases, including EGFR, Aurora Kinases, and CDKs.[1][5][6]
This compound emerges as a particularly valuable starting material. It strategically combines two key features:
-
The Pyrimidine Core: Positioned for optimal interaction with the kinase hinge region, a conserved backbone segment of the ATP-binding pocket.
-
The Phenylmethanol Moiety: A reactive "handle" on a phenyl spacer, allowing for a variety of subsequent chemical modifications to explore the solvent-front region of the kinase active site, which is crucial for achieving selectivity.
This guide will elucidate the primary synthetic pathways originating from this intermediate and provide a practical, protocol-driven approach to its use.
Core Synthetic Transformations & Rationale
The utility of this compound stems from the selective reactivity of its benzylic alcohol. This functional group can be readily converted into other key functionalities, such as halides and aldehydes, which serve as precursors for a host of carbon-carbon and carbon-nitrogen bond-forming reactions.
Caption: Key synthetic transformations of this compound.
Protocol: Oxidation to (4-(Pyrimidin-5-yl)phenyl)formaldehyde
Rationale: The oxidation of the primary alcohol to an aldehyde is a pivotal step, creating an electrophilic center for reactions like reductive amination, Wittig olefination, and condensation reactions. Using a mild oxidant like manganese dioxide (MnO₂) is advantageous as it selectively oxidizes the benzylic alcohol without affecting the sensitive pyrimidine ring.[7]
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask, add this compound (1.0 eq, e.g., 5.0 g) and a suitable inert solvent such as dichloromethane (DCM) or chloroform (approx. 100 mL).
-
Reagent Addition: Add activated manganese dioxide (MnO₂) (5.0 to 10.0 eq) to the suspension. The reaction is heterogeneous, so vigorous stirring is critical for success.
-
Reaction: Stir the black suspension at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude pyrimidine-4-carbaldehyde, which can be used directly or purified further by column chromatography.
Protocol: Conversion to 5-(4-(Chloromethyl)phenyl)pyrimidine Hydrochloride
Rationale: Converting the hydroxyl group into a good leaving group, such as a chloride, activates the benzylic position for nucleophilic substitution reactions.[7] This is the most direct route to introduce amine, ether, or thioether functionalities, which are prevalent in kinase inhibitor structures. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend this compound (1.0 eq, e.g., 5.0 g) in anhydrous DCM (50 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise via a syringe. Gas evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂ (azeotroping with toluene can help). The resulting solid is the hydrochloride salt of the desired product, which is often sufficiently pure for the next step.
Application Workflow: Synthesis of a Phenylamino-Pyrimidine Kinase Inhibitor
This section details a representative workflow for synthesizing a potential kinase inhibitor by applying the transformations described above. The target molecule incorporates a substituted aniline, a common feature in ATP-competitive inhibitors designed to probe specific pockets within the kinase active site.
Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.
Protocol: Synthesis of N-((4-(pyrimidin-5-yl)phenyl)methyl)-3-ethynylaniline
Rationale: This protocol exemplifies the coupling of the activated intermediate with a nucleophilic aniline derivative. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing as a nucleophile.
-
Setup: To a solution of 5-(4-(chloromethyl)phenyl)pyrimidine hydrochloride (Intermediate 1 from section 2.2, 1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), add the substituted aniline (e.g., 3-ethynylaniline, 1.1 eq).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Track the formation of the product by LC-MS or TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Biological Significance
The synthetic routes described enable the rapid generation of analog libraries to explore structure-activity relationships (SAR). By varying the nucleophile in the final step, chemists can modulate the inhibitor's properties to optimize for potency, selectivity, and pharmacokinetic profiles.
Table 1: Representative Data for a Hypothetical Inhibitor Series
| Compound ID | Aniline Substituent (R) | Yield (%) | Aurora A IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| INH-1 | -H | 75 | 150 | >10,000 |
| INH-2 | 3-ethynyl | 68 | 25 | 8,500 |
| INH-3 | 3-chloro | 71 | 45 | >10,000 |
| INH-4 | 3-methoxy | 78 | 98 | 9,200 |
Note: Data are hypothetical and for illustrative purposes, based on trends observed for pyrimidine-based kinase inhibitors.[6]
The Pyrimidine Hinge-Binding Motif
The efficacy of these compounds is fundamentally linked to the pyrimidine core's ability to act as a hinge-binder. The nitrogen atoms of the pyrimidine ring are perfectly positioned to form one or two hydrogen bonds with the backbone amide proton and carbonyl oxygen in the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.
Caption: Schematic of pyrimidine core hydrogen bonding to the kinase hinge.
Conclusion
This compound is a high-value synthetic intermediate for the construction of novel kinase inhibitors. Its pre-installed, strategically positioned pyrimidine and phenyl groups provide a robust foundation for building molecules capable of potent and selective kinase inhibition. The protocols and workflows detailed herein offer a validated starting point for researchers to design and synthesize diverse libraries of pyrimidine-based therapeutics, accelerating the drug discovery process for cancer and other kinase-driven diseases.
References
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing.
- PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF.
- Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- OUCI. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.
- PubChem. (n.d.). This compound.
- PMC PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
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Application Notes and Protocols for Suzuki Coupling with (4-Pyrimidin-5-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (4-Pyrimidin-5-ylphenyl)methanol in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a multitude of biologically active compounds.[3][4][5] this compound is a key building block in this domain. The pyrimidine ring is a crucial component in many kinase inhibitors, often acting as a "hinge-binding" motif, while the phenylmethanol portion offers a versatile handle for further synthetic modifications.[6][7]
This guide provides a detailed exploration of the experimental protocols for the Suzuki coupling of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible outcomes.
Mechanistic Pillars of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki coupling is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (or triflate) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[2][3] The reactivity of the organic halide typically follows the order: I > OTf > Br > Cl.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial here, as it activates the boronic acid, making it more nucleophilic and facilitating the transfer.[9][10][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are eliminated, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[1][3]
The selection of catalyst, ligand, base, and solvent all play critical roles in the efficiency of each of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed for the Suzuki coupling of this compound with a generic aryl halide. It is crucial to note that optimal conditions can be highly dependent on the specific substrates.[12]
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Aryl Bromide
This protocol utilizes a common palladium catalyst and ligand combination, Pd(OAc)₂ with SPhos, which is known for its high activity and broad substrate scope.[13]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[14]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8][15]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Key Parameter Optimization
The success of a Suzuki coupling reaction often hinges on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.
| Parameter | Common Reagents/Conditions | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI™-type catalysts[3][16] | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) sources that are reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is an air-stable Pd(0) complex but may not be suitable for all substrates.[16] PEPPSI™ catalysts are often highly active for challenging couplings. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), PPh₃, N-heterocyclic carbenes (NHCs)[12][13][17] | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for a broad range of substrates, including sterically hindered ones, as they promote both oxidative addition and reductive elimination.[12][13] NHCs can also be very effective, particularly for aryl chlorides.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, KF[11] | The choice of base is critical and often substrate-dependent.[11] K₃PO₄ is a strong base that is often effective. Cs₂CO₃ is a stronger and more soluble base that can be beneficial for difficult couplings. KF is a milder base that can be used for substrates with base-sensitive functional groups.[9] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent[1][8] | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and can accelerate the reaction.[1][18] The choice of organic solvent can influence the solubility of the reactants and the catalyst. |
| Boron Source | Boronic acids, boronic esters (e.g., pinacol esters), trifluoroborate salts[1][18] | Boronic acids are widely available but can be prone to degradation (protodeboronation).[14] Boronic esters and trifluoroborate salts are often more stable and can be used to improve yields and reproducibility.[18][19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) \n - Poor quality boronic acid \n - Inappropriate base or solvent | - Ensure all reagents and solvents are properly degassed and handled under an inert atmosphere. \n - Use fresh, high-purity boronic acid or a more stable boronic ester. \n - Screen different bases and solvent systems.[14][20] |
| Homocoupling of Boronic Acid | - Presence of oxygen \n - High reaction temperature | - Thoroughly degas the reaction mixture. \n - Lower the reaction temperature and extend the reaction time. |
| Dehalogenation of Aryl Halide | - Presence of protic impurities \n - Certain ligand/base combinations | - Use anhydrous solvents and reagents. \n - Consider a different ligand or a weaker base. |
| Difficulty in Purification | - Co-elution of product with byproducts \n - Residual palladium catalyst | - Optimize the chromatography conditions (different solvent system or gradient). \n - Treat the crude product with a palladium scavenger or filter through a pad of celite.[21] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds derived from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this important transformation in drug discovery and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available from: [Link]
-
The Journal of Organic Chemistry - ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Available from: [Link]
-
RSC Advances (RSC Publishing). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Rose-Hulman. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014-02-06). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024-09-04). Available from: [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). Available from: [Link]
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- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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Application Notes and Protocols: (4-Pyrimidin-5-ylphenyl)methanol in Cancer Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of (4-Pyrimidin-5-ylphenyl)methanol in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of targeted cancer therapies.[1] Its inherent biological relevance and versatile chemical functionality make it a privileged structure in numerous clinically approved and investigational anticancer agents.[2] Within this context, this compound emerges not as a direct therapeutic agent, but as a crucial and strategic building block for the synthesis of potent and selective kinase inhibitors.[3][4] Its structure, featuring a pyrimidine ring linked to a phenylmethanol group, provides a key framework that can be elaborated upon to generate derivatives targeting critical nodes in cancer signaling pathways.[5]
This technical guide provides a comprehensive overview of the application of this compound in cancer research, focusing on its utility as a synthetic precursor for the development of inhibitors targeting key oncogenic kinases such as Aurora Kinase and Checkpoint Kinase 1 (CHK1). We will delve into the rationale behind targeting these kinases, provide detailed synthetic considerations, and present robust protocols for the in vitro evaluation of the resulting compounds.
Part 1: Synthetic Applications - From a Building Block to Bioactive Derivatives
The primary application of this compound in cancer research is as a foundational scaffold in the synthesis of more complex, biologically active molecules.[4] The phenylmethanol moiety offers a reactive handle for a variety of chemical transformations, enabling the construction of diverse libraries of pyrimidine-based compounds for screening and optimization.[3]
General Synthetic Workflow: Elaboration of the this compound Scaffold
The synthesis of kinase inhibitors from a this compound-like core often involves a multi-step process. A generalized workflow is presented below, illustrating the key transformations that can be employed to generate a library of derivatives for biological evaluation.
Caption: Generalized synthetic workflow for the derivatization of this compound.
Part 2: Application in Targeting Key Oncogenic Kinases
Derivatives synthesized from pyrimidine-based scaffolds, such as this compound, have shown significant promise as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1] Two such important targets are Aurora Kinases and Checkpoint Kinase 1 (CHK1).
Aurora Kinase Inhibition
Mechanism of Action: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[6][7] Their overexpression is common in many human cancers and is often associated with poor prognosis.[6] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[7] Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[8]
Signaling Pathway:
Caption: Inhibition of Aurora Kinases by pyrimidine derivatives disrupts mitosis.
Checkpoint Kinase 1 (CHK1) Inhibition
Mechanism of Action: Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway.[9][10] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[11] Many conventional cancer therapies, such as chemotherapy and radiation, function by inducing DNA damage.[12] However, cancer cells can often tolerate this damage by activating DDR pathways, leading to treatment resistance.[13] CHK1 inhibitors are therefore being investigated as chemosensitizing and radiosensitizing agents. By abrogating the DNA damage-induced cell cycle arrest, CHK1 inhibitors force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[11]
Signaling Pathway:
Caption: Inhibition of CHK1 by pyrimidine derivatives abrogates DNA damage-induced cell cycle arrest.
Part 3: Experimental Protocols for In Vitro Evaluation
The following protocols are designed for the initial in vitro evaluation of novel pyrimidine derivatives synthesized from this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the concentration at which a pyrimidine derivative inhibits cancer cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivative (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Target Engagement and Downstream Signaling (Western Blotting)
This protocol is to assess whether the pyrimidine derivative inhibits the phosphorylation of its target kinase (e.g., Aurora Kinase or CHK1) and affects downstream signaling pathways.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-Aurora A/B/C, anti-phospho-CHK1, anti-CHK1, anti-phospho-Histone H3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrimidine derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Analyze the expression of downstream markers of apoptosis (e.g., cleaved PARP).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Part 4: Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a series of pyrimidine derivatives targeting Aurora Kinase A and CHK1 in different cancer cell lines.
| Derivative ID | Target Kinase | Cell Line | IC50 (µM) |
| PYR-001 | Aurora A | HCT116 | 0.05 |
| PYR-002 | Aurora A | HeLa | 0.08 |
| PYR-003 | CHK1 | A549 | 0.12 |
| PYR-004 | CHK1 | MCF-7 | 0.25 |
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of novel pyrimidine-based anticancer agents. Its utility lies in providing a core scaffold that can be chemically modified to generate potent and selective inhibitors of key oncogenic kinases like Aurora Kinases and CHK1. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of such derivatives, enabling researchers to assess their therapeutic potential and elucidate their mechanisms of action. Further development and optimization of compounds derived from this scaffold hold significant promise for the advancement of targeted cancer therapies.
References
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Ali, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC. [Link]
-
Zhu, W., et al. (2007). Synthesis and Biological Evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as Potent Chk1 Inhibitors. PubMed. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH. [Link]
-
Hu, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
-
PubChem. This compound. [Link]
-
Fischer, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
ResearchGate. (2024). Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. [Link]
-
Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. [Link]
-
Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]
-
Hu, Y., et al. (2021). Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. PubMed. [Link]
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In vitro kinase inhibition assay protocol using pyrimidine derivatives
Application Note & Protocol
A Homogeneous Luminescent Assay for In Vitro Profiling of Pyrimidine Derivatives as Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them a focal point for targeted drug discovery. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2][3][4] This application note provides a detailed protocol for an in vitro kinase inhibition assay using pyrimidine derivatives, employing the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay. This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering a reliable method for determining inhibitor potency (IC50) and selectivity.[5][6][7][8][9] The protocol is designed for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel kinase inhibitors.
Introduction: The Central Role of Kinases and Pyrimidine Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[9] The human kinome comprises over 500 members, and aberrant kinase activity is a known driver of oncogenesis, inflammation, and metabolic disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmacology.
Pyrimidine derivatives have emerged as a particularly successful class of kinase inhibitors.[1] Their heterocyclic ring system can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[2] This structural feature, combined with the versatility for chemical modification, has led to the development of numerous FDA-approved drugs and clinical candidates targeting a range of kinases.[2][4]
Evaluating the inhibitory potential of these compounds requires robust, sensitive, and scalable in vitro assays. While various methods exist, including radiometric and fluorescence-based assays, luminescence-based assays like ADP-Glo™ offer significant advantages.[10][11][12][13] They are non-radioactive, highly sensitive even at low substrate conversion rates, and less prone to interference from fluorescent compounds.[7][9] This protocol will detail the use of the ADP-Glo™ assay to characterize a hypothetical pyrimidine derivative against Aurora Kinase A, a key regulator of mitosis and a prominent cancer target.[2]
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step luminescent assay that measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.[5][6][7]
-
Step 1: Kinase Reaction & ATP Depletion. The kinase, substrate, ATP, and the test compound (pyrimidine derivative) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
Step 2: ADP Conversion & Signal Generation. The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a stable luminescent signal.[6][7]
The intensity of the light output is directly correlated with the amount of ADP produced, and therefore, the activity of the kinase. In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a weaker luminescent signal.[9]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for determining the IC50 value of a pyrimidine derivative.
Caption: Workflow for the In Vitro Kinase Inhibition Assay.
Materials and Reagents
Equipment
-
Multimode microplate reader with luminescence detection capabilities
-
384-well, white, flat-bottom plates (low-volume)
-
Multichannel pipettes and tips
-
Reagent reservoirs
-
Acoustic dispenser (optional, for low-volume compound dispensing)
Reagents
-
Kinase: Recombinant human Aurora Kinase A (e.g., supplied by Promega, Carna Biosciences)
-
Substrate: Kemptide (LRRASLG) or other suitable peptide substrate
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate
-
Test Compound: Pyrimidine derivative of interest, dissolved in 100% DMSO
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards (for assay validation)
-
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Note: Buffer composition may need optimization depending on the specific kinase.[14]
-
DMSO: Dimethyl sulfoxide, molecular biology grade
Detailed Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 15 µL. Adjust volumes accordingly for other plate formats.
Reagent Preparation
-
Pyrimidine Inhibitor Stock: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock in 100% DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution). This will be the "Compound Plate".
-
Kinase Solution: Thaw the recombinant Aurora Kinase A on ice. Dilute the kinase to a working concentration of 2X in Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Substrate/ATP Solution: Prepare a 3X solution of the substrate (e.g., 300 µM Kemptide) and ATP (e.g., 30 µM) in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[13][14]
Assay Procedure
-
Compound Dispensing: Add 150 nL of the serially diluted pyrimidine inhibitor from the Compound Plate to the appropriate wells of a 384-well assay plate. For control wells, add 150 nL of DMSO.
-
100% Activity Control (No Inhibitor): Wells containing DMSO only.
-
0% Activity Control (Max Inhibition): Wells containing a high concentration of a known potent inhibitor or no kinase.
-
-
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate master mix. Add 5 µL of this mix to all wells.
-
Initiate Kinase Reaction: Add 5 µL of the 3X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time may require optimization.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[6]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.
-
Final Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]
-
Read Plate: Measure the luminescence using a plate reader.
Assay Plate Layout Example
| Well(s) | Component | Purpose |
| 1-24 | Pyrimidine Derivative (10 concentrations, duplicate) | Test Compound |
| 25-28 | DMSO | 100% Kinase Activity (High Signal) |
| 29-32 | Staurosporine (10 µM) | 0% Kinase Activity (Low Signal) |
Data Analysis and Interpretation
The raw data will be in Relative Luminescence Units (RLU). The goal is to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16]
-
Average Controls: Calculate the average RLU for the 100% activity (DMSO) and 0% activity (max inhibition) controls.
-
Calculate Percent Inhibition: Normalize the data for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_0%_activity) / (RLU_100%_activity - RLU_0%_activity))
-
Generate Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[17][18][19] This can be performed using software such as GraphPad Prism or similar data analysis packages.[15]
Caption: Data Analysis Pipeline for IC50 Determination.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay, several quality control measures should be implemented:
-
Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay window and low data variability, making it suitable for screening.[5][7] It is calculated using the means (µ) and standard deviations (σ) of the high (p, 100% activity) and low (n, 0% activity) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
DMSO Tolerance: The kinase activity should be tested in the presence of varying concentrations of DMSO to ensure that the final concentration used in the assay (typically ≤1%) does not significantly impact enzyme function.[10][20]
-
Linearity of Reaction: For kinetic studies, ensure the kinase reaction proceeds linearly over the chosen incubation time by performing a time-course experiment. Substrate consumption should not exceed 10-20% to maintain initial velocity conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Luminescent Signal | Insufficient kinase activity; Inactive reagents. | Increase kinase concentration; Check reagent expiration dates and storage conditions. |
| High Data Variability | Pipetting errors; Inconsistent incubation times. | Use calibrated pipettes; Ensure uniform mixing and consistent timing for reagent additions. |
| Z'-Factor < 0.5 | Small assay window (difference between high/low controls). | Optimize kinase and ATP concentrations to improve signal-to-background ratio. |
| Inconsistent IC50 Values | Compound precipitation; Instability of kinase. | Check compound solubility in assay buffer; Ensure kinase is properly stored and handled on ice. |
Conclusion
The protocol described provides a robust and sensitive method for evaluating the inhibitory potency of pyrimidine derivatives against protein kinases. The ADP-Glo™ assay format offers a streamlined, homogeneous workflow suitable for both single-compound characterization and high-throughput screening campaigns. By adhering to the principles of careful reagent preparation, optimized assay conditions, and rigorous data analysis, researchers can generate high-quality, reproducible data to advance their kinase inhibitor discovery programs.
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate. [Link]
-
Kinase Assay to Determine the IC50 Values. Bio-protocol. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Visikol. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
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Synthesis and Evaluation of Novel Pyrimidine Derivatives for Antimicrobial Applications: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action. In this context, heterocyclic compounds, particularly pyrimidine derivatives, have garnered significant attention in medicinal chemistry. The pyrimidine scaffold is a core component of nucleobases and, as such, offers a unique starting point for the design of molecules that can interfere with essential microbial processes.[1] A multitude of pyrimidine derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1] Their therapeutic potential often stems from their ability to selectively inhibit microbial enzymes that are essential for survival.[1]
This technical guide provides a comprehensive overview of the synthesis of novel pyrimidine derivatives and their subsequent antimicrobial screening. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols.
Section 1: Synthesis of Novel Pyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a robust and versatile one-pot, three-component synthesis that is widely used to prepare 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] This reaction offers a straightforward and efficient route to a diverse library of pyrimidine derivatives. The core principle involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3]
The choice of reactants in the Biginelli reaction is a critical determinant of the final compound's structural and, consequently, biological properties. The aldehyde component introduces variability at the 4-position of the pyrimidine ring, the β-ketoester determines the substituent at the 5-position, and the use of urea or thiourea dictates the atom at the 2-position (oxo or thioxo). This modularity allows for the systematic exploration of the chemical space to identify derivatives with enhanced antimicrobial activity.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a novel pyrimidine derivative using the Biginelli reaction.
Caption: Workflow for the synthesis and characterization of a novel pyrimidine derivative.
Detailed Protocol: Synthesis of a 4-Aryl-3,4-dihydropyrimidin-2(1H)-one
This protocol describes the synthesis of a representative 4-aryl-3,4-dihydropyrimidin-2(1H)-one, a class of compounds that has shown promising antimicrobial activity.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, combine the aromatic aldehyde (0.1 mol), β-ketoester (0.1 mol), and urea (0.15 mol) in 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate out. The flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Section 2: Antimicrobial Screening Protocols
Once a novel pyrimidine derivative has been synthesized and characterized, the next crucial step is to evaluate its antimicrobial activity. A tiered screening approach is often employed, starting with primary screening to identify active compounds, followed by secondary screening to quantify their potency.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the antimicrobial screening of newly synthesized compounds.
Caption: Workflow for antimicrobial screening of synthesized compounds.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
Synthesized pyrimidine derivative (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: From a fresh culture of the test organism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial suspension.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect on its own.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[4]
Section 3: Understanding the Mechanism of Action
Identifying the mechanism of action (MOA) is a critical step in the development of a novel antimicrobial agent. Pyrimidine derivatives have been shown to target various essential bacterial processes. Two well-documented targets are Dihydrofolate Reductase (DHFR) and the cell division protein FtsZ.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[7][8] Inhibition of bacterial DHFR leads to the depletion of these essential building blocks, thereby halting DNA replication and cell growth.[7][8] Many DHFR inhibitors, such as trimethoprim, contain a 2,4-diaminopyrimidine moiety, which is structurally similar to the pteridine ring of the natural substrate, dihydrofolate.[9]
Inhibition of FtsZ Polymerization
FtsZ is a bacterial tubulin homolog that plays a crucial role in cell division. It polymerizes to form the Z-ring at the site of cell division, which is essential for cytokinesis.[10][11] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[10] Several pyrimidine-based compounds have been identified as inhibitors of FtsZ.[12]
Mechanism of Action (MOA) Investigation Workflow
Caption: Workflow for investigating the mechanism of action of a potent pyrimidine derivative.
Section 4: Data Presentation and Interpretation
Systematic and clear presentation of data is essential for the evaluation and comparison of novel antimicrobial compounds.
Table 1: Antimicrobial Activity of Novel Pyrimidine Derivatives
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 |
| PYR-001 | 4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 16 | 64 |
| PYR-002 | 4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 32 | >128 |
| PYR-003 | 4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 8 | 32 |
| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.015 |
Conclusion
The synthesis and screening of novel pyrimidine derivatives represent a promising avenue for the discovery of new antimicrobial agents. The versatility of the pyrimidine scaffold allows for extensive chemical modification to optimize potency and selectivity. The systematic application of standardized protocols for synthesis and antimicrobial evaluation, as outlined in this guide, is crucial for the successful identification and development of new drug candidates to combat the growing threat of antimicrobial resistance.
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Application Notes & Protocols: Computational Docking of (4-Pyrimidin-5-ylphenyl)methanol Derivatives as Kinase Inhibitors
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting computational docking studies of (4-pyrimidin-5-ylphenyl)methanol derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] This guide offers a detailed, field-proven protocol using widely accessible software, explains the scientific rationale behind key steps, and provides a framework for robust data interpretation and validation. The focus is on predicting the binding affinity and interaction patterns of these derivatives with protein kinase targets, a critical step in modern structure-based drug design.
Scientific Rationale & Strategic Overview
Computational docking predicts how a small molecule (ligand) binds to the active site of a macromolecule (receptor), estimating the binding affinity through scoring functions.[1] For this compound derivatives, which are often designed as kinase inhibitors, this process is invaluable for hit identification and lead optimization.[2]
1.1. The Significance of the Pyrimidine Scaffold in Kinase Inhibition Protein kinases are a major class of drug targets, particularly in oncology, as they regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[3] The pyrimidine nucleus mimics the purine ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. The unique structure of this compound provides a versatile scaffold for chemical modification to enhance potency and selectivity.
1.2. The Logic of the Docking Workflow A successful docking study is not merely a computational task but a multi-stage process where each step builds upon the last. The integrity of the results depends entirely on the meticulous preparation of both the protein target and the ligand. The process must also be validated to ensure the chosen parameters can reliably reproduce experimentally observed binding modes.[4]
Below is a diagram outlining the complete workflow, which will be detailed in the subsequent protocols.
Caption: Overall workflow for a computational docking study.
Detailed Methodologies & Protocols
This section details the step-by-step protocols using a combination of freely available and widely used software: Avogadro for ligand building, AutoDock Tools for receptor preparation, AutoDock Vina for the docking simulation, and PyMOL for visualization.[5][6]
Protocol 1: Target Protein Preparation
The goal of this protocol is to prepare the receptor protein for docking by cleaning the structure, adding necessary atoms, and defining the target binding pocket. A high-quality, well-prepared receptor is foundational for obtaining meaningful results.[4]
-
Retrieve Protein Structure:
-
Clean the PDB File:
-
Rationale: The raw PDB file contains non-essential molecules (water, ions, co-solvents) that can interfere with the docking process.[8] Removing them ensures the simulation focuses only on the protein-ligand interaction.
-
Open the PDB file in AutoDock Tools (ADT).
-
Delete all water molecules (Select > Residue > HOH, then Edit > Delete Selected Atoms).
-
Remove any co-crystallized ligands or ions not essential to the binding mechanism.
-
-
Add Hydrogens and Assign Charges:
-
Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them, particularly polar hydrogens, is crucial for accurately calculating interactions like hydrogen bonds. Assigning atomic charges (e.g., Kollman charges) is necessary for the scoring function to compute electrostatic interactions.[9]
-
In ADT, go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Go to Edit > Charges > Add Kollman Charges.
-
-
Save as PDBQT File:
-
The PDBQT format is a modified PDB format used by AutoDock that includes atomic charges and atom types.
-
Go to Grid > Macromolecule > Choose. Select the prepared protein.
-
Save the file in PDBQT format (e.g., protein.pdbqt).
-
Protocol 2: Ligand Preparation
This protocol describes how to convert a 2D chemical structure of a this compound derivative into a 3D, energy-minimized, and properly formatted file for docking.
-
Create 2D Structure and Convert to 3D:
-
Perform Energy Minimization:
-
Rationale: The initial 3D structure is likely not in a low-energy conformation. Energy minimization optimizes the geometry (bond lengths, angles) to find a more stable, realistic conformation for docking.[5]
-
In Avogadro, go to Extensions > Optimize Geometry. The potential energy ("E" field) should decrease to a minimum.
-
-
Add Hydrogens and Adjust for pH:
-
Rationale: The protonation state of a ligand can change depending on the physiological environment. Adding hydrogens appropriate for a physiological pH (e.g., 7.4) ensures the ligand has the correct charge and hydrogen bond donors/acceptors.[5][11]
-
In Avogadro, go to Build > Add Hydrogens for pH... and set the pH to 7.4.[5]
-
-
Save in a Docking-Ready Format:
-
Save the prepared ligand as a PDB file from Avogadro.
-
Open this PDB file in AutoDock Tools.
-
Go to Ligand > Input > Open to load your ligand.
-
Go to Ligand > Output > Save as PDBQT to generate the required input file for Vina (e.g., ligand.pdbqt).
-
Protocol 3: Docking Execution with AutoDock Vina
This protocol covers the final steps of setting up and running the molecular docking simulation.
-
Define the Binding Site (Grid Box):
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[12] Centering the grid on a known binding site (e.g., around a co-crystallized ligand) performs a "site-specific" docking, which is more efficient and focused than a "blind" docking.[13]
-
In ADT, load the prepared protein PDBQT file.
-
Go to Grid > Grid Box....
-
Adjust the center and dimensions of the box to encompass the entire active site, typically with a buffer of 4-6 Å around the co-crystallized ligand.[4] Note the coordinates for the grid center and the size dimensions.
-
-
Create the Configuration File:
-
AutoDock Vina requires a simple text file (e.g., conf.txt) to specify the input files and grid parameters.[11]
-
Create a text file with the following content, replacing the file names and coordinates with your own:
-
-
Run the Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command: vina --config conf.txt
-
Protocol 4: Docking Protocol Validation
A critical, yet often overlooked, step is to validate your docking protocol. This ensures that the chosen parameters can accurately predict the known binding pose of a similar ligand.[4][14]
-
Obtain a Co-crystallized Ligand: From the PDB structure you downloaded, extract the coordinates of the bound inhibitor into a separate PDB file.
-
Prepare the Co-crystallized Ligand: Prepare this ligand using the same steps in Protocol 2 .
-
Perform Re-Docking: Dock this prepared ligand back into its own receptor using the exact same grid parameters and settings from Protocol 3 .
-
Analyze RMSD: Superimpose the top-ranked docked pose with the original crystal pose in PyMOL. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [7][14]
Data Analysis & Visualization
The output of a Vina simulation is a log file with binding scores and a PDBQT file containing the coordinates of the predicted binding poses.
Interpreting Docking Scores
The Vina log file provides a table of binding affinities for the top poses.
-
Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. More negative values indicate stronger predicted binding. [15][16]
-
Estimated Inhibition Constant (Ki): AutoDock can estimate the Ki from the binding energy. Lower Ki values suggest a more potent inhibitor.[17] It is crucial to remember that this is a theoretical prediction and not a substitute for experimental validation.[17][18]
Example Data Table:
| Compound ID | Derivative Substitution | Binding Affinity (kcal/mol) | Estimated Kᵢ (µM) | Key Interacting Residues (H-Bonds) |
| Control | Co-crystal Ligand | -10.5 | 0.045 | VAL851, LYS724 |
| PYR-001 | This compound | -8.2 | 1.56 | VAL851 |
| PYR-002 | 4-fluoro substitution | -9.1 | 0.31 | VAL851, LYS724, ASP933 |
| PYR-003 | 3-chloro substitution | -8.8 | 0.58 | VAL851, ASP933 |
Visualization of Binding Interactions
Visual inspection of the docked poses is essential to determine if the predicted binding is chemically sensible.[15]
-
Load Structures into PyMOL: Open PyMOL and load the receptor PDBQT file (protein.pdbqt) and the docking results file (results.pdbqt).[19][20]
-
Display the Binding Site:
-
Show the protein as a cartoon or surface.
-
Show the ligand in a stick representation.
-
Focus on the active site.
-
-
Identify Interactions:
-
Use the Action > preset > ligand sites > cartoon or similar functions to highlight residues around the ligand.
-
To find specific interactions like hydrogen bonds, use the Wizard > Measurement tool or specialized plugins.[20] Key interactions to look for include:
-
Hydrogen Bonds: With backbone or side-chain atoms of key residues.
-
Hydrophobic Interactions: Between non-polar parts of the ligand and hydrophobic residues.
-
π-π Stacking: Between aromatic rings of the ligand and residues like Phe, Tyr, or Trp.
-
-
Biological Context: Kinase Signaling Pathways
Understanding which pathway a kinase target belongs to provides crucial context for the inhibitor's potential biological effect. The PI3K/AKT pathway is a common target for pyrimidine-based inhibitors.[1]
Caption: Simplified PI3K/AKT signaling pathway inhibited by a pyrimidine derivative.
Conclusion & Best Practices
Computational docking is a powerful hypothesis-generating tool in the design of novel this compound derivatives. The protocols outlined provide a robust framework for conducting these studies. However, it is imperative to remember that in silico results are predictions. They must be interpreted with caution and validated through experimental assays to confirm biological activity. Always ensure your protocol is validated, and critically analyze the predicted binding poses for chemical and biological plausibility.
References
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The Scripps Research Institute. (n.d.). AutoDock Vina. Vina. Retrieved from [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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ScotCHEM. (n.d.). Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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Asnawi, A., et al. (2024). Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga. Retrieved from [Link]
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Ferreira, L. G., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]
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The Drug Discovery Initiative. (2024, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved from [Link]
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Cavasotto, C. N., et al. (2019). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Rajendran, A., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23363–23385. Retrieved from [Link]
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Rajendran, A., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23363–23385. Retrieved from [Link]
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Bioinformatics Online. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners [Video]. YouTube. Retrieved from [Link]
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Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Retrieved from [Link]
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Omics Man. (2022, May 12). Visualization of Molecular Docking result by PyMOL [Video]. YouTube. Retrieved from [Link]
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Lee, J., et al. (2019). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in Molecular Biology, 2022, 141–155. Retrieved from [Link]
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ResearchGate. (2013, February 14). Visualization Molecular Docking using PyMol or LigPlot. Retrieved from [Link]
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ResearchGate. (2015, July 7). How can I validate a docking protocol?. Retrieved from [Link]
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Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Teti, D. (2024, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
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ResearchGate. (2024, September 10). How to generate input file of multiple ligand docked in a single protein using CHARMM-GUI for MD simulation?. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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Jo, S., et al. (2022). CHARMM-GUI high-throughput simulator for efficient evaluation of protein-ligand interactions with different force fields. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Luciferase Lab. (2021, January 24). Avogadro tutorial (create a PDB for a ligand) [Video]. YouTube. Retrieved from [Link]
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GROMACS forums. (2024, October 2). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. Retrieved from [Link]
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Jung, J., et al. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
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Dr. S. K. Singh. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]
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cs.cmu.edu. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]
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graphviz. (n.d.). User Guide. Retrieved from [Link]
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ResearchGate. (2022, July 24). How to calculate the binding inhibition constant (kb) from the binding energy?. Retrieved from [Link]
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Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. ChemistrySelect. Retrieved from [Link]
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PubMed. (2024, June 10). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Retrieved from [Link]
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ResearchGate. (2023, June 22). Synthesis, computational, and molecular docking studies, photophysical properties of (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamide. Retrieved from [Link]
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Physical Chemistry Research. (n.d.). Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. Retrieved from [Link]
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Step-by-step synthesis of pyrimidine derivatives from (4-Pyrimidin-5-ylphenyl)methanol
An Application Guide for the Synthesis of Pyrimidine Derivatives from (4-Pyrimidin-5-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] As a fundamental component of DNA and RNA, its inherent biocompatibility and versatile chemical handles make it a "privileged scaffold" in drug design.[2][3] Pyrimidine-containing drugs have shown remarkable success across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[4] The ability to strategically functionalize the pyrimidine core allows for the fine-tuning of a molecule's pharmacological properties, making synthetic routes to novel derivatives a critical endeavor in the drug discovery pipeline.[5]
This guide provides a detailed, step-by-step technical overview for the synthesis of diverse pyrimidine derivatives, starting from the readily accessible building block, this compound. We will explore the critical first step—oxidation to the corresponding aldehyde—and subsequently detail robust protocols for converting this key intermediate into a variety of functionalized molecules with therapeutic potential.
Overall Synthetic Strategy
The synthetic approach is centered on a two-stage process. First, the benzylic alcohol of the starting material is selectively oxidized to form the pivotal intermediate, 4-(pyrimidin-5-yl)benzaldehyde. This aldehyde then serves as a versatile electrophilic hub for a range of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a library of diverse pyrimidine derivatives.
Caption: High-level workflow for the synthesis of pyrimidine derivatives.
Part 1: Synthesis of the Key Intermediate: 4-(Pyrimidin-5-yl)benzaldehyde
The conversion of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant is critical to ensure high yield and selectivity, especially with a heterocyclic substrate that may have sensitive functional groups.
Causality Behind Experimental Choices: Selecting the Right Oxidation Method
While numerous methods exist for alcohol oxidation, not all are suitable for complex substrates.
-
Chromium-Based Reagents (e.g., PCC, PDC): Traditionally used, but their toxicity and the generation of heavy metal waste make them environmentally undesirable for modern drug development.[6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C).[7][8] It is highly reliable, avoids metals, and generally gives clean products with a simple workup.[8] The primary drawbacks are the need for cryogenic temperatures and the production of foul-smelling dimethyl sulfide as a byproduct.[8][9]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP).[10][11] It is prized for its extremely mild, neutral pH conditions, broad functional group tolerance, and operational simplicity, often running to completion at room temperature in a short time.[11][12] For these reasons, it is an excellent and highly recommended choice for this synthesis.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the selective oxidation of the starting alcohol to the target aldehyde using DMP. The reaction is self-validating through monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
Experimental Workflow Diagram
Caption: Workflow for Dess-Martin Periodinane (DMP) Oxidation.
Reagents and Conditions
| Reagent | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 186.2 mg | Starting Material |
| Dess-Martin Periodinane (DMP) | 1.2 | 509 mg | Oxidizing Agent[12] |
| Dichloromethane (DCM) | - | ~10 mL | Anhydrous Solvent |
| Sat. aq. NaHCO₃ | - | ~10 mL | Quenching/Workup |
| Sat. aq. Na₂S₂O₃ | - | ~10 mL | Quenching/Workup |
Step-by-Step Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 eq) to the solution in small portions at room temperature.[11] Safety Note: DMP can be sensitive to shock and heat; handle with care.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting alcohol spot is completely consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to afford pure 4-(pyrimidin-5-yl)benzaldehyde.
Part 2: Synthesis of Derivatives from 4-(Pyrimidin-5-yl)benzaldehyde
With the key aldehyde intermediate in hand, a multitude of derivatives can be synthesized. We present a protocol for olefination, a powerful C-C bond-forming reaction.
Synthesis of Olefin Derivatives via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for synthesizing α,β-unsaturated esters and other electron-deficient alkenes.[13] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide.[14] Key advantages include:
-
Simplified Workup: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, unlike the often-problematic triphenylphosphine oxide from a Wittig reaction.[15]
-
Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[14][16]
HWE Reaction Mechanism
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol 2: HWE Reaction to Synthesize an (E)-α,β-Unsaturated Ester
This protocol details the synthesis of an ethyl cinnamate derivative, a common structural motif in biologically active molecules.
Reagents and Conditions
| Reagent | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| 4-(Pyrimidin-5-yl)benzaldehyde | 1.0 | 184.2 mg | Electrophile |
| Triethyl phosphonoacetate | 1.1 | 0.23 mL | Phosphonate Reagent |
| Sodium Hydride (NaH), 60% disp. | 1.2 | 48 mg | Base |
| Tetrahydrofuran (THF) | - | ~15 mL | Anhydrous Solvent |
Step-by-Step Protocol:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Dissolve 4-(pyrimidin-5-yl)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the phosphonate carbanion solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure (E)-alkene product.
References
- Vertex AI Search. Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology (RSC Publishing).
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).
- one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW.
- BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Wiley, R. H., & Yamamoto, Y. (1960). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry.
- Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications (Chemical Reviews).
- Dess-Martin Oxidation. Alfa Chemistry.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine.
- Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. ACS Publications (The Journal of Organic Chemistry).
- Optimization experiments for selective oxidation of benzyl alcohol to benzaldehyde by K2S2O8/activated charcoal system. ResearchGate.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- A Practical Method for the Synthesis of 2-Alkynylpropenals. NIH (PMC).
- Alcohol to Aldehyde - Common Conditions.
- Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
- Pyrimidine-5-carboxaldehyde. Chem-Impex.
- Dess-Martin Oxidation. Organic Chemistry Portal.
- Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. American Chemical Society.
- 1,2-Benziodoxol-3(1H). Organic Syntheses Procedure.
- Benzyl alcohol oxidation to benzaldehyde. Reddit.
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
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- Swern Oxidation. Alfa Chemistry.
- the Wittig reaction. YouTube.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Horner-Wadsworth-Emmons Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).
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- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous.
- Wittig Reaction. Chemistry LibreTexts.
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. NIH (PMC).
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Cell-based assays for evaluating the cytotoxicity of (4-Pyrimidin-5-ylphenyl)methanol derivatives
Application Note & Protocols
Topic: A Multi-Assay Approach for Evaluating the Cytotoxicity of (4-Pyrimidin-5-ylphenyl)methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Rationale for a Multi-Faceted Cytotoxicity Assessment
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active molecules and approved therapeutics.[1] Specifically, phenylpyrimidine derivatives have emerged as a prominent class of anticancer agents, often functioning as kinase inhibitors that disrupt fundamental cellular signaling pathways.[1][2] The compound class of interest, this compound and its derivatives, fits this profile and warrants thorough investigation for its potential as a targeted therapeutic.[3][4][5]
Evaluating the cytotoxic potential of these novel compounds is a critical step in preclinical drug development. However, a single cytotoxicity assay provides a limited view, often only indicating whether cells are viable or not. A more robust and insightful approach involves a multi-assay strategy to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed framework for a comprehensive cytotoxicity assessment. We will move beyond a simple "live vs. dead" readout to build a deeper understanding of how this compound derivatives exert their effects. We will detail three core, complementary assays:
-
MTT Assay: To assess metabolic activity as a robust indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Caspase-3/7 Assay: To specifically quantify the activation of key executioner caspases, providing a definitive marker for apoptosis.
By integrating the data from these three assays, researchers can build a comprehensive "cytotoxicity profile" for each derivative, enabling more informed decisions in the drug discovery pipeline.
Part 1: Foundational Protocols - Cell Culture and Compound Preparation
Scientific integrity begins with robust and reproducible foundational techniques. The quality of cell-based assay data is directly dependent on the health and proper handling of the cell cultures.
Cell Line Selection and Maintenance
Expert Rationale: The choice of cell lines is critical for contextualizing the cytotoxicity data. Phenylpyrimidine derivatives often target kinases, making cancer cell lines relevant models.[1][2] It is best practice to use a panel of cell lines from different tissue origins to assess the breadth of activity. Furthermore, including a non-tumorigenic cell line is crucial for evaluating a compound's selectivity for cancer cells over healthy cells.
Recommended Cell Panel:
-
MCF-7: Human breast adenocarcinoma (adherent).
-
A549: Human lung carcinoma (adherent).
-
HCT-116: Human colorectal carcinoma (adherent).
-
HEK293T: Human embryonic kidney (adherent, non-tumorigenic control).
General Cell Culture Protocol: This protocol is a general guideline; always refer to the specific recommendations for your chosen cell line from a reputable supplier like the American Type Culture Collection (ATCC).[6][7][8][9]
-
Environment: Culture all cells at 37°C in a humidified incubator with 5% CO₂.[6][9]
-
Media: Use the complete growth medium recommended by the cell line supplier (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Subculture: Passage adherent cells when they reach 80-90% confluency. This ensures they remain in the exponential growth phase. Do not allow cultures to become over-confluent, as this can affect experimental results.
-
Aseptic Technique: Perform all cell culture manipulations in a certified Class II biological safety cabinet to prevent microbial contamination.
Preparation of Test Compound Stock and Dilutions
Expert Rationale: Most small molecules have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤0.5%) and consistent across all wells, including vehicle controls.
Protocol:
-
Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) of each this compound derivative in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, thaw a stock aliquot. Prepare a serial dilution series (e.g., 2-fold or 3-fold) in complete culture medium to create the working concentrations for treating the cells. Ensure the final DMSO concentration is identical for all treatments and the vehicle control.
Part 2: Primary Viability Assessment - The MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases.[10][11] Since this conversion only occurs in metabolically active, living cells, the amount of formazan produced is directly proportional to the number of viable cells.[12]
Workflow for Cytotoxicity Assays
Caption: Decision tree for interpreting combined cytotoxicity data.
-
Scenario 1: Apoptosis
-
Results: Significant decrease in MTT signal, significant increase in Caspase-3/7 activity, and a low or delayed increase in LDH release.
-
Interpretation: The compound is inducing programmed cell death. The loss of metabolic activity and activation of executioner caspases are clear indicators. LDH release may increase at later time points as apoptotic cells undergo secondary necrosis.
-
-
Scenario 2: Necrosis
-
Results: Significant decrease in MTT signal, a rapid and significant increase in LDH release, and no significant increase in Caspase-3/7 activity.
-
Interpretation: The compound is causing direct damage to the cell membrane, leading to necrotic cell death.
-
-
Scenario 3: Cytostatic Effect
-
Results: A moderate decrease in the MTT signal over time (especially compared to the growth of the control cells), but no significant increase in either LDH release or Caspase-3/7 activity.
-
Interpretation: The compound is likely inhibiting cell proliferation rather than actively killing the cells. The overall metabolic activity of the culture decreases relative to the untreated, proliferating control culture.
-
Conclusion
A comprehensive evaluation of the cytotoxicity of novel this compound derivatives requires more than a single data point. By employing a strategic combination of assays that probe cell metabolism (MTT), membrane integrity (LDH), and the apoptotic pathway (Caspase-3/7), researchers can gain high-confidence, actionable insights. This multi-assay approach not only quantifies a compound's potency (IC50) but also illuminates its mechanism of action, providing a critical foundation for further development in the oncology drug discovery pipeline.
References
-
Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
- Title: ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines Source: Google Books URL
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
-
Title: CYTOTOXICITY OF PHENYL PYRIMIDINE NANO PARTICLES ON MCF-7 CANCER CELL LINES Source: Tropical Journal of Pharmaceutical and Life Sciences URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
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Title: The Role of LDH in Cellular Cytotoxicity Source: G-Biosciences URL: [Link]
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Title: ATCC ANIMAL CELL CULTURE GUIDE Source: On Science URL: [Link]
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Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL: [Link]
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Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
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Title: Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 Source: NIH URL: [Link]
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Title: Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines Source: PMC - PubMed Central URL: [Link]
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Title: ACCEPTED MANUSCRIPT Source: Oxford Academic URL: [Link]
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Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: NIH URL: [Link]
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Title: Selection of TTK inhibitor sensitive and resistant cell lines. (A) Heat... Source: ResearchGate URL: [Link]
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Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL: [Link]
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Title: New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells Source: PMC - NIH URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Application Note: High-Throughput Screening of (4-Pyrimidin-5-ylphenyl)methanol Analogue Libraries for p38α MAP Kinase Inhibitors
Introduction
The Mitogen-Activated Protein Kinase (MAPK) p38α is a critical serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38α signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease, making it a high-value target for therapeutic intervention.[3] The (4-pyrimidin-5-ylphenyl)methanol scaffold is a privileged chemical structure found in numerous potent and selective kinase inhibitors.[4][5] This application note provides a comprehensive guide for the high-throughput screening (HTS) of analogue libraries based on this scaffold to identify novel inhibitors of p38α MAP kinase.
This document is intended for researchers, scientists, and drug development professionals. It outlines a robust, multi-stage screening cascade, from initial biochemical assay development to secondary cellular assays for hit validation. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of confidence in the identified hits.
The p38α Signaling Pathway
Understanding the signaling context of p38α is crucial for designing effective screening assays. The p38α pathway is typically activated by cellular stressors and inflammatory cytokines.[2] This leads to the activation of upstream MAPK kinases (MKKs), such as MKK3 and MKK6, which in turn phosphorylate p38α at threonine 180 and tyrosine 182.[2] Activated p38α then phosphorylates a variety of downstream substrates, including transcription factors like ATF-2 and other kinases like MAPKAP-K2, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3]
Caption: p38α MAP Kinase Signaling Pathway.
Part 1: Primary High-Throughput Screening
The primary screen is designed to rapidly assess a large library of compounds to identify initial "hits." For this purpose, a biochemical assay that is robust, miniaturizable, and has a high signal-to-background ratio is essential.[6][7] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this application.[8][9][10]
Assay Principle: p38α TR-FRET Kinase Assay
TR-FRET is a proximity-based assay that measures the phosphorylation of a substrate by a kinase.[11][12] In this assay, a Europium (Eu)-chelate labeled anti-phospho-substrate antibody (donor) and a far-red fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by p38α, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a pulsed light source results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is proportional to the level of substrate phosphorylation.
Experimental Protocol: p38α TR-FRET Assay
Materials:
-
Recombinant human p38α kinase
-
Biotinylated ATF-2 substrate
-
ATP
-
Europium-labeled anti-phospho-ATF-2 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20
-
Test compounds (solubilized in DMSO)
-
384-well low-volume black plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate using an acoustic liquid handler for a final screening concentration of 10 µM.
-
Kinase Reaction:
-
Add 2.5 µL of p38α kinase (final concentration 1 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 2.5 µL of a mixture of biotinylated ATF-2 substrate (final concentration 100 nM) and ATP (final concentration 50 µM, corresponding to the Kₘ) in assay buffer.
-
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Stop the reaction by adding 5 µL of detection mix containing Eu-labeled anti-phospho-ATF-2 antibody (final concentration 2 nM) and SA-APC (final concentration 20 nM) in detection buffer (assay buffer containing 10 mM EDTA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 100 µs delay from excitation at 340 nm.
Data Analysis and Hit Identification
The primary data is the ratio of the acceptor to donor fluorescence. The percent inhibition for each compound is calculated relative to high (no inhibitor) and low (no enzyme) controls.
Hit Criteria: A common threshold for hit identification in a primary screen is a percent inhibition greater than three standard deviations from the mean of the control wells (Z-score ≤ -3).[13][14]
| Parameter | Value | Description |
| Screening Concentration | 10 µM | Single-point screen to identify initial hits. |
| Z'-factor | > 0.7 | A measure of assay robustness and suitability for HTS.[15] |
| Signal-to-Background | > 10 | Ratio of the signal from the high control to the low control. |
| Hit Threshold | % Inhibition > 50% | Initial cutoff for selecting compounds for further analysis. |
Part 2: Hit Confirmation and Secondary Assays
Hits from the primary screen must be validated through a series of secondary assays to confirm their activity, determine potency, and rule out assay artifacts.[16][17]
Workflow for Hit Validation
Caption: Hit Validation Cascade.
Orthogonal Biochemical Assay: AlphaScreen
To eliminate false positives resulting from interference with the TR-FRET assay format, a mechanistically distinct orthogonal assay such as AlphaScreen is employed.[18][19][20]
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads that, when brought into proximity, generate a chemiluminescent signal.[20] In this kinase assay, a biotinylated substrate is captured by streptavidin-coated donor beads, and a phospho-specific antibody is captured by protein A-coated acceptor beads.[18] Kinase activity brings the beads together, generating a signal.
Protocol: The protocol is similar to the TR-FRET assay, with the substitution of AlphaScreen donor and acceptor beads for the TR-FRET reagents. The final signal is read on a plate reader capable of detecting the AlphaScreen signal.
Cellular Assay: TNF-α Release in THP-1 Cells
A cell-based assay is crucial to confirm that the compounds are active in a physiological context.[3][21] A common method is to measure the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[22]
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Plate cells in a 96-well plate and treat with a dose-response range of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4 hours.
-
TNF-α Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the TNF-α release by 50%.
| Assay | Purpose | Endpoint |
| Dose-Response TR-FRET | Confirm activity and determine potency. | IC₅₀ |
| AlphaScreen | Orthogonal confirmation to rule out assay artifacts. | IC₅₀ |
| TNF-α Release | Assess cellular activity and physiological relevance. | IC₅₀ |
Part 3: Lead Characterization
Promising hits that are confirmed in secondary assays should be further characterized to assess their potential as lead compounds.
Kinase Selectivity Profiling
To evaluate the specificity of the confirmed hits, they should be screened against a panel of other kinases.[21][23] This is a critical step to identify compounds with a desirable selectivity profile and to avoid off-target effects. This service is often outsourced to specialized vendors.
Mechanism of Action Studies
Further biochemical and biophysical assays can be performed to determine the mechanism of inhibition (e.g., ATP-competitive, allosteric). Techniques such as surface plasmon resonance (SPR) can be used to measure binding kinetics.
Conclusion
The screening cascade detailed in this application note provides a robust and efficient methodology for the identification and validation of novel this compound-based inhibitors of p38α MAP kinase. By employing a combination of a high-throughput primary biochemical screen, orthogonal and cellular secondary assays, and comprehensive lead characterization, researchers can confidently identify promising lead compounds for further drug development efforts.
References
-
THUNDER™ Phospho-p38αβγ MAPK (T180/Y182) TR-FRET Cell Signaling Assay Kit. Bioauxilium. Available from: [Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate. Available from: [Link]
-
Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. Available from: [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Center for Biotechnology Information. Available from: [Link]
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available from: [Link]
-
AlphaScreen. BMG LABTECH. Available from: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available from: [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. Available from: [Link]
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High-throughput screening. Wikipedia. Available from: [Link]
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AlphaScreen kinase HTS platforms. Semantic Scholar. Available from: [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available from: [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. Available from: [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information. Available from: [Link]
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Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager Magazine. Available from: [Link]
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Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. PubMed. Available from: [Link]
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available from: [Link]
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Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. National Center for Biotechnology Information. Available from: [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. Available from: [Link]
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Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. PubMed. Available from: [Link]
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Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. Available from: [Link]
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Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available from: [Link]
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Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]
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Fluorescence resonance energy transfer (FRET) spatiotemporal mapping of atypical P38 reveals an endosomal and cytosolic spatial bias. PubMed Central. Available from: [Link]
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Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. Royal Society of Chemistry. Available from: [Link]
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Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available from: [Link]
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Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. Available from: [Link]
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Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. Available from: [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available from: [Link]
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Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma. PubMed. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of (4-Pyrimidin-5-ylphenyl)methanol and its Derivatives
Welcome to the technical support center for the purification of (4-pyrimidin-5-ylphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and validated through extensive laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic aromatic alcohol.[1] Its structure, featuring a pyrimidine ring linked to a phenylmethanol group, imparts a moderate polarity. The presence of nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, influencing its solubility and chromatographic behavior. Understanding these characteristics is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound via a Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds like this compound. However, several side products and unreacted starting materials can complicate purification. Common impurities include:
-
Homocoupling products: Dimerization of the boronic acid or aryl halide starting materials can occur.[2]
-
Unreacted starting materials: Residual 5-bromopyrimidine (or other halogenated pyrimidine) and 4-(hydroxymethyl)phenylboronic acid may remain.
-
Palladium catalyst residues: The palladium catalyst used in the reaction can sometimes be challenging to remove completely.
-
Byproducts from boronic acid decomposition: Phenylboronic acids can undergo protodeboronation, leading to the formation of benzene or other arenes.
A typical workflow for addressing these impurities is outlined below:
Caption: Post-Suzuki Coupling Purification Workflow.
Q2: I'm having trouble with the column chromatography of my this compound derivative. It's either sticking to the column or eluting with impurities. What can I do?
A2: This is a common issue. The polarity of your derivative and its interaction with the stationary phase are key factors. Here’s a systematic approach to troubleshoot this problem:
-
Optimize your solvent system with Thin Layer Chromatography (TLC): Before running a column, always identify an appropriate solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation.[3] Common solvent systems for compounds of this polarity include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[3]
-
Consider a different stationary phase: If your compound is highly polar and streaks or remains at the baseline on silica gel, consider using a more polar stationary phase like alumina or even reverse-phase silica (C18).[4] For very polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[4][5]
-
Modify the mobile phase: For basic pyrimidine derivatives that may be interacting strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to your mobile phase can improve peak shape and mobility.[4]
-
Sample Loading Technique: For compounds with poor solubility in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.
Caption: Troubleshooting Common Column Chromatography Issues.
Q3: My this compound product is an oil and won't crystallize. How can I induce crystallization?
A3: Oiling out is a frequent problem when a compound's melting point is lower than the temperature of the crystallization solution, or when significant impurities are present. Here are several techniques to try:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.[6]
-
Slow cooling: Ensure the solution cools slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[7] Rapid cooling often leads to smaller, less pure crystals or oiling out.[8]
-
Solvent-antisolvent system: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, but is miscible with the good solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[3][5]
| Technique | Principle | When to Use |
| Scratching | Provides nucleation sites | When no crystals form spontaneously |
| Seeding | Provides a template for crystal growth | When a small amount of pure solid is available |
| Slow Cooling | Allows for ordered crystal lattice formation | In all crystallization attempts |
| Solvent-Antisolvent | Induces supersaturation | When a single solvent is ineffective |
Q4: I am performing a liquid-liquid extraction and an emulsion is forming. How can I break it?
A4: Emulsions are common when dealing with compounds that have both polar and non-polar characteristics. Here are some methods to break an emulsion:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[6]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up an emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of this compound and its moderately polar derivatives.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane:ethyl acetate mixtures, dichloromethane:methanol mixtures) to find a system that gives your target compound an Rf value of approximately 0.2-0.4.[3]
-
-
Column Packing:
-
Select an appropriately sized column for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, use the dry loading method described in FAQ 2.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC to identify the fractions containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol is suitable for the final purification of solid this compound and its crystalline derivatives.
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. An ideal solvent will have low solubility at room temperature but high solubility at elevated temperatures.[3][9] Common solvents to screen include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[3]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation and Drying:
IV. References
-
Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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- 1. This compound | C11H10N2O | CID 7162046 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Pyrimidines
Welcome to the technical support center for the N-arylation of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of reactions. The N-arylation of pyrimidines, a key transformation in medicinal chemistry, often utilizes palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form a crucial C-N bond.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of pyrimidines in a question-and-answer format. Each solution is grounded in mechanistic principles and practical laboratory experience.
Issue 1: Low to No Product Yield
Question: I am performing an N-arylation of a 2-aminopyrimidine with an aryl bromide, but I am observing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent challenge in N-arylation reactions and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, consider using commercially available, air-stable pre-catalysts.[2] This ensures a more consistent formation of the active catalytic species.
-
Check Catalyst Age and Storage: Ensure your palladium source and ligands are not expired and have been stored under an inert atmosphere to prevent oxidation.
-
Ligand Dissociation: Imidazoles and other nitrogen-containing heterocycles can inhibit the formation of the active Pd(0)-ligand complex.[3][4] If your substrate is an imidazole-containing pyrimidine, pre-mixing and heating the palladium source and ligand in the solvent before adding the pyrimidine substrate can improve catalyst activation.[3][4]
-
-
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand for your specific substrate can lead to poor results.
-
Troubleshooting Steps:
-
Screen Different Ligands: For N-arylation of aminopyrimidines, bulky, electron-rich phosphine ligands are often effective. Xantphos is a commonly used ligand for this transformation.[5][6] Consider screening a panel of ligands, such as DavePhos, tBuBrettPhos, or Josiphos-type ligands, to find the optimal one for your substrate combination.
-
Ligand-to-Metal Ratio: The ideal ligand-to-metal ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes be detrimental.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and outcome.
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice for these reactions.[5][6] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested, although this may require higher temperatures or longer reaction times.
-
Solvent Polarity and Boiling Point: Toluene and 1,4-dioxane are frequently used solvents.[7] The choice often depends on the required reaction temperature. Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
-
-
Poor Substrate Reactivity: The electronic and steric properties of both the pyrimidine and the aryl halide influence their reactivity.
-
Troubleshooting Steps:
-
Aryl Halide Reactivity: The reactivity of aryl halides follows the general trend: I > Br > Cl.[2] If you are using an aryl chloride, the reaction may be more challenging and require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[2]
-
Electron-Withdrawing/Donating Groups: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down. Conversely, electron-donating groups on the aminopyrimidine increase its nucleophilicity.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant amounts of side products, such as hydrodehalogenation of the aryl halide or homocoupling of the starting materials. How can I minimize these unwanted reactions?
Answer: The formation of side products is often indicative of an imbalance in the rates of the desired catalytic cycle versus competing pathways.
Potential Causes & Solutions:
-
Hydrodehalogenation (Ar-H formation): This occurs when the aryl halide is reduced instead of coupling with the amine.
-
Troubleshooting Steps:
-
Source of Hydride: Trace amounts of water or other proton sources can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.
-
-
-
Homocoupling of Aryl Halide (Ar-Ar formation): This side reaction can be promoted by certain catalyst systems.
-
Troubleshooting Steps:
-
Ligand Choice: The ligand can influence the selectivity of the reaction. Screening different ligands may identify one that favors the desired heterocoupling over homocoupling.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular N-arylation over the competing homocoupling.
-
-
-
Decomposition of Starting Materials or Product: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.
-
Milder Base: If the base is causing decomposition, consider using a weaker base like K₃PO₄ or Cs₂CO₃.
-
-
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my N-arylated pyrimidine, but I am struggling to separate it from the residual catalyst and ligand. What are some effective purification strategies?
Answer: Purification can be challenging due to the presence of palladium residues and bulky phosphine ligands or their oxides.
Troubleshooting Steps:
-
Aqueous Workup: After the reaction, a thorough aqueous workup can help remove inorganic salts. Washing with a saturated solution of ammonium chloride can sometimes help to complex with residual palladium.[8]
-
Filtration through Silica Gel: A simple and often effective method is to pass the crude reaction mixture through a short plug of silica gel, eluting with a suitable solvent system. This can remove a significant portion of the baseline impurities.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is the standard method.[8] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the product from the starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.
-
Use of Scavengers: For persistent palladium contamination, specialized scavengers (e.g., thiol-functionalized silica) can be used to selectively bind and remove the metal.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the palladium-catalyzed N-arylation of pyrimidines?
A1: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle.[1] It begins with the oxidative addition of the aryl halide to the active Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the aminopyrimidine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
Q2: How do I choose the best palladium catalyst and ligand for my reaction?
A2: The optimal catalyst and ligand combination is highly substrate-dependent. However, for the N-arylation of aminopyrimidines, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich biarylphosphine ligand such as Xantphos.[5][6] Screening a small library of ligands is often the most effective approach to identify the best performer for a specific transformation.
Q3: What are the most common bases used, and how do I select the right one?
A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[5][6] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used. For base-sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good alternatives, though they may necessitate higher reaction temperatures or longer reaction times.
Q4: What are the recommended solvents and reaction temperatures?
A4: Anhydrous, degassed aprotic solvents with relatively high boiling points are preferred. Toluene and 1,4-dioxane are the most commonly employed solvents.[7] The reaction temperature typically ranges from 80 °C to 110 °C, depending on the reactivity of the substrates and the chosen solvent. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions, often allowing for shorter reaction times at elevated temperatures.[9]
Q5: Can I use aryl chlorides for the N-arylation of pyrimidines?
A5: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[2] Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, typically involving very electron-rich and sterically hindered phosphine ligands, and may require higher reaction temperatures.
Q6: My pyrimidine has multiple nitrogen atoms. How can I ensure regioselectivity?
A6: For aminopyrimidines, the exocyclic amino group is generally more nucleophilic than the ring nitrogens, leading to selective N-arylation at the amino group. However, in some cases, particularly with unprotected pyrimidine rings, competitive arylation at the ring nitrogens can occur. The choice of ligand and reaction conditions can sometimes influence the regioselectivity. If regioselectivity is a persistent issue, a protecting group strategy for the ring nitrogens may be necessary.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for N-Arylation of 2-Aminopyrimidine
| Component | Recommendation | Concentration/Loading | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % | Pre-catalysts are often more reliable. |
| Ligand | Xantphos | 1.2-2.4 eq. relative to Pd | Bulky, electron-rich ligands are preferred. |
| Base | NaOtBu | 1.5-2.0 equivalents | Ensure it is fresh and handled under inert conditions. |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | Monitor by TLC or LC-MS for completion. | |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation. |
General Experimental Protocol for N-Arylation of 2-Aminopyrimidine
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., Xantphos, 4.8 mol %).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the aryl halide (1.0 eq.), the 2-aminopyrimidine derivative (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.2 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-arylated pyrimidine.
Section 4: Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield reactions.
References
-
Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. Available at: [Link]
-
Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
-
PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-830. Available at: [Link]
-
MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules, 26(17), 5348. Available at: [Link]
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Available at: [Link]
-
ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(15), 8133-8140. Available at: [Link]
-
ResearchGate. (2021). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. ARKIVOC, 2020(3). Available at: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 367-394. Available at: [Link]
-
National Institutes of Health. (2012). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 134(40), 16733-16744. Available at: [Link]
- Google Patents. (2012). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
-
ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 118(15), 7489-7564. Available at: [Link]
-
National Institutes of Health. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683-3686. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
The Hartwig Group. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available at: [Link]
-
National Institutes of Health. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 18(10), 11864-11893. Available at: [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19070. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20088-20098. Available at: [Link]
-
Tony’s Thoughts on Chemistry. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. Available at: [Link]
-
Wiley Online Library. (2020). Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines. ChemistrySelect, 5(2), 556-559. Available at: [Link]
-
National Institutes of Health. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. Available at: [Link]
-
MIT Open Access Articles. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
-
RSC Publishing. (2023). A troubleshooting guide for laser pulling platinum nanoelectrodes. Analyst, 148(13), 2992-3001. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the synthesis of pyrimidine derivatives. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Section 1: The Biginelli Reaction: Navigating a Classic Multicomponent Synthesis
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine synthesis.[1] While renowned for its efficiency, it is not without its challenges. This section addresses the most common side reactions and provides actionable solutions.
FAQ 1: I'm observing a fluorescent yellow byproduct and low yield of my desired dihydropyrimidinone (DHPM). What is happening and how can I fix it?
A1: The likely culprit is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).
This common side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway directly competes with the desired Biginelli reaction, consuming your starting materials and reducing the yield of the target DHPM.
Causality and Mechanism:
The Hantzsch reaction is favored at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid. The ammonia then participates in the condensation with the aldehyde and two molecules of the β-ketoester.
Troubleshooting and Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Lowering the reaction temperature can significantly suppress the Hantzsch pathway.[2] It is advisable to start with a moderate temperature (e.g., 60°C) and monitor the reaction progress closely.
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. Some catalysts may preferentially promote the Biginelli reaction over the Hantzsch synthesis.[2][3] Experimenting with different catalysts, such as Yb(OTf)₃ or InCl₃, may improve the selectivity.[4]
-
Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia, thereby disfavoring the Hantzsch pathway.
Experimental Protocol: Optimizing the Biginelli Reaction to Minimize Hantzsch DHP Formation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol) and the β-ketoester (1 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Urea Addition: Add urea (1.2 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to a controlled temperature of 60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add a small amount of cold ethanol and stir for 5 minutes.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure DHPM.
FAQ 2: My reaction has a low yield, and I've isolated a significant amount of a byproduct that appears to be a condensation of the aldehyde and the β-ketoester. How do I identify and prevent this?
A2: You are likely observing the Knoevenagel condensation product.
The Knoevenagel condensation is a competing reaction between the aldehyde and the active methylene group of the β-ketoester.[3] This side reaction consumes the starting materials, leading to a lower yield of the desired dihydropyrimidine.
Identification and Prevention:
-
Characterization: The Knoevenagel adduct can be identified by NMR and mass spectrometry. Notably, it will lack the urea moiety.[3]
-
Catalyst Choice: The use of a suitable catalyst can steer the reaction towards the desired Biginelli pathway. Lewis acids are often effective in activating the aldehyde for nucleophilic attack by urea.[3]
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion intermediate, which then reacts with the β-ketoester, outcompeting the Knoevenagel condensation.[3]
FAQ 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts and complicate purification.
These byproducts arise from a competing reaction between the β-ketoester and urea.
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can help suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[5]
Section 2: The Pinner Synthesis: Addressing Challenges in Pyrimidine Ring Formation
The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[6] However, it can be susceptible to side reactions that hinder yield and purity.
FAQ 4: I'm struggling with the Pinner synthesis; my yields are low, and I have a complex mixture of products. What are the common pitfalls?
A4: The Pinner synthesis is sensitive to several factors, including moisture, starting material purity, and reaction conditions.
Common side reactions include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[2]
Troubleshooting and Mitigation Strategies:
-
Anhydrous Conditions: The amidine starting material and reaction intermediates can be sensitive to hydrolysis. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][3]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may degrade over time.[2][3]
-
Base Selection: The choice and stoichiometry of the base are crucial. The base promotes the desired cyclization, but an inappropriate choice or excess amount can lead to side reactions.
-
Temperature Control: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[2]
Experimental Protocol: A General Procedure for the Pinner Pyrimidine Synthesis
-
Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in anhydrous ethanol.
-
Base Addition: While stirring, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Section 3: General Troubleshooting and Analytical Techniques
FAQ 5: I'm observing a product with a different molecular weight than expected. What are the likely side products?
A5: Unexpected molecular weights can indicate the formation of dimers or uncyclized intermediates.
-
Dimer Formation: Pyrimidine rings, particularly under photochemical conditions (e.g., UV light), can undergo dimerization to form cyclobutane pyrimidine dimers (CPDs) or 6-4 photoproducts.[7][8] While more common in a biological context with DNA, similar photochemical reactions can occur in synthetic settings if the reaction mixture is exposed to UV light.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in an open-chain product that has not fully cyclized to form the pyrimidine ring.[2][3] This is often due to suboptimal reaction conditions (e.g., insufficient heating or catalyst activity).
Diagnostic Workflow:
Caption: Diagnostic workflow for unexpected molecular weights.
FAQ 6: How can I effectively monitor the progress of my pyrimidine synthesis and identify byproducts?
A6: A combination of chromatographic and spectroscopic techniques is essential for reaction monitoring and product characterization.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and indispensable tool for monitoring the consumption of starting materials and the formation of products and byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the reaction mixture, allowing for the determination of conversion and the relative amounts of different species.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and any isolated byproducts. 2D NMR techniques can be used to resolve complex spectra.[9]
-
Mass Spectrometry (MS): MS provides accurate molecular weight information, which is vital for identifying the main product and any unexpected side products.[9][10]
Data Summary: Common Side Products in Pyrimidine Synthesis
| Side Product | Common Synthesis | Identifying Features | Mitigation Strategies |
| Hantzsch Dihydropyridine | Biginelli | Fluorescent, lacks urea moiety | Lower reaction temperature, optimize catalyst, add urea last[2] |
| Knoevenagel Adduct | Biginelli | Lacks urea moiety | Use excess urea, choose appropriate catalyst[3] |
| N-Acylurea | Biginelli | Difficult to separate from product | Control stoichiometry, optimize catalyst, recrystallization |
| Uncyclized Intermediate | Biginelli, Pinner | Open-chain structure by NMR | Increase temperature, use stronger/more catalyst[2][3] |
| Self-Condensation Product | Pinner | Byproduct of the 1,3-dicarbonyl | Optimize base and temperature[2] |
| Hydrolysis Products | Pinner | From amidine or intermediates | Maintain anhydrous conditions[2][3] |
Section 4: Purification Strategies
Effective purification is critical to obtaining high-purity pyrimidine derivatives.
-
Recrystallization: This is a cost-effective and often highly effective method for purifying solid products, especially for removing N-acylurea byproducts from DHPMs.[5] The key is to select a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Column Chromatography: Flash column chromatography is a versatile technique for separating complex mixtures based on the differential polarity of the components.[5] It is particularly useful when recrystallization is ineffective or for purifying non-crystalline products.
-
Preparative HPLC: For obtaining highly pure compounds, especially in the context of drug development, preparative HPLC is the method of choice.[5]
Workflow for Product Purification:
Caption: General workflow for the purification of pyrimidine products.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
-
Wikipedia. (2023). Pyrimidine dimer. [Link]
- BenchChem. (2025). methods for monitoring the progress of pyrimidine reactions.
-
Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. Journal of Organic Chemistry, 72(3), 1043-6. [Link]
- Sustainability Directory. (n.d.).
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 8. Pyrimidine Dimer Formation → Area → Resource 1 [product.sustainability-directory.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Stability studies of (4-Pyrimidin-5-ylphenyl)methanol under different conditions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of (4-Pyrimidin-5-ylphenyl)methanol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during stability studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and robustness of your experimental outcomes.
Introduction to Stability Challenges with this compound
This compound is a molecule of interest in pharmaceutical development, incorporating both a benzyl alcohol moiety and a pyrimidine ring. This unique structure presents specific stability challenges that must be thoroughly investigated to ensure the safety, efficacy, and shelf-life of any potential drug product. The primary alcohol group is susceptible to oxidation, while the nitrogen-containing pyrimidine ring can be subject to hydrolysis and oxidative degradation. Understanding the interplay of these functional groups under various stress conditions is paramount for developing a stable formulation and a reliable stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a new peak in the HPLC chromatogram after storage. What could it be?
A1: The appearance of a new peak likely indicates degradation. Given the structure of this compound, the most probable degradation product is the corresponding aldehyde, (4-(pyrimidin-5-yl)phenyl)formaldehyde, formed via oxidation of the benzylic alcohol.[1] To confirm this, you can compare the retention time with a synthesized standard of the aldehyde or use mass spectrometry (LC-MS) for identification. Other possibilities include products of pyrimidine ring degradation, though these are often more complex.
Q2: I am observing poor peak shape for this compound during HPLC analysis. What are the likely causes and solutions?
A2: Poor peak shape (e.g., tailing, fronting, or broadening) can be caused by several factors:
-
Column Overload: Reduce the concentration of your sample.
-
Inappropriate Mobile Phase pH: The pyrimidine moiety has basic nitrogens. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH around 2.5-4.0 is often a good starting point.
-
Secondary Interactions with Silica: Free silanol groups on the HPLC column can interact with the basic nitrogens of the pyrimidine ring, causing peak tailing. Use a base-deactivated column or add a competing base like triethylamine to the mobile phase in low concentrations (e.g., 0.1%).
-
Column Degradation: If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Replace the column.
Q3: What are the most critical stress conditions to evaluate for this compound?
A3: Based on its functional groups, the most critical stress conditions are:
-
Oxidative Stress: The benzylic alcohol is prone to oxidation.
-
Acidic and Basic Hydrolysis: To assess the stability of the pyrimidine ring and the molecule as a whole across a pH range.
-
Photostability: Aromatic systems can be susceptible to photodegradation.
-
Thermal Stress: To evaluate the molecule's stability at elevated temperatures.
Q4: My mass balance in the forced degradation study is below 90%. What could be the reasons?
A4: A low mass balance can indicate several issues:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not absorb at the detection wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such products.
-
Formation of Volatile Degradants: Degradation may produce volatile compounds that are not detected by HPLC.
-
Precipitation of Degradants: The degradation products might not be soluble in the sample diluent. Visually inspect your stressed samples for any precipitates.
-
Incomplete Elution from the HPLC Column: Highly polar or non-polar degradants may not elute under the current chromatographic conditions. A gradient elution method covering a wide polarity range is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Peaks in Chromatogram | Degradation of the analyte. | - Identify the degradation product using LC-MS. - The primary suspect is the oxidation product, (4-(pyrimidin-5-yl)phenyl)formaldehyde. - For pyrimidine ring degradation, look for more complex fragmentation patterns. |
| Loss of Analyte Peak Area | Significant degradation under stress conditions. | - Reduce the severity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of stressor). - Ensure proper neutralization of acid/base stressed samples before injection. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or pH. - Temperature variations. - Column equilibration issues. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Baseline Noise or Drift | - Contaminated mobile phase or diluent. - Detector lamp aging. - Air bubbles in the system. | - Use HPLC-grade solvents and freshly prepared buffers. - Purge the system to remove air bubbles. - Replace the detector lamp if nearing the end of its lifespan. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Protocol 2: Forced Degradation Studies
These studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
1. Sample Preparation: Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80 °C for 2 hours. Cool and neutralize with 0.1 N NaOH. Dilute with diluent to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 0.1 N HCl. Dilute with diluent to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105 °C for 24 hours. Prepare a 0.1 mg/mL solution in the diluent.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the drug substance to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
3. Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
Sources
Technical Support Center: A Guide to the Scaled-Up Synthesis of (4-Pyrimidin-5-ylphenyl)methanol for Preclinical Studies
Introduction: The successful scale-up of (4-Pyrimidin-5-ylphenyl)methanol is critical for advancing preclinical studies. This biaryl methanol derivative, a key building block in medicinal chemistry, often presents unique challenges when transitioning from bench-scale synthesis to kilogram production.[1] This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to empower researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. We will focus on the most common and robust synthetic route: a Suzuki-Miyaura cross-coupling to form the C-C biaryl bond, followed by the reduction of an aldehyde intermediate.
Synthetic Workflow Overview
The synthesis is typically a two-step process. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyrimidine with 4-formylphenylboronic acid to yield the intermediate, 4-(pyrimidin-5-yl)benzaldehyde.[2] The second step is the selective reduction of the aldehyde to the primary alcohol, yielding the target compound, (4-pyrimidin-5-yl)methanol.
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the biaryl backbone of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the industry standard and most reliable method for this transformation.[3][4] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous catalysts, ligands, and boronic acids.[5][6] For this specific synthesis, coupling 5-bromopyrimidine with 4-formylphenylboronic acid is a direct and efficient route to the key aldehyde intermediate.[2]
Q2: Why is 4-formylphenylboronic acid preferred over an ester or other functional group for the coupling reaction?
A2: Using 4-formylphenylboronic acid allows for a direct synthesis of the aldehyde precursor, 4-(pyrimidin-5-yl)benzaldehyde. This aldehyde is an ideal substrate for a subsequent selective reduction to the desired primary alcohol. Alternative routes, such as coupling with a protected alcohol or an ester, would require additional deprotection or harsher reduction steps, adding complexity and potentially lowering the overall yield of the multi-step process.
Q3: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling?
A3: Scaling up a Suzuki reaction requires careful attention to several factors that may not be apparent at the lab scale.[7] Key parameters include:
-
Oxygen Exclusion: Palladium catalysts in their active form are sensitive to oxygen.[8] Ensuring a robust inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and the formation of homocoupling impurities.[5]
-
Mixing and Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and inconsistent results. The choice of impeller and stirring speed are critical.
-
Heat Transfer: Exothermic events during the reaction can be difficult to control on a large scale. A well-calibrated reactor with efficient heat exchange is necessary to maintain the optimal reaction temperature.[7]
-
Reagent Purity: The quality of starting materials, especially the boronic acid and the palladium catalyst, can significantly impact reaction performance.[9]
Q4: Which reducing agent is most suitable for converting the aldehyde to the alcohol in the final step?
A4: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation. It is highly selective for aldehydes and ketones, cost-effective, and operates under mild conditions (typically in alcoholic solvents like methanol or ethanol). It will not reduce the pyrimidine ring. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the pyrimidine ring itself, leading to undesired byproducts.[10]
Q5: How can residual palladium be removed from the final product?
A5: Residual palladium is a common concern, especially for active pharmaceutical ingredients (APIs). Several methods can be employed for its removal:
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon is a common and effective method.
-
Scavenger Resins: Thiol-functionalized silica or polymer resins can selectively bind to palladium, which can then be filtered off.
-
Crystallization: Often, a well-designed crystallization process can effectively purge residual palladium into the mother liquor.
Troubleshooting Guide
Issue 1: Low or Stalled Conversion in Suzuki-Miyaura Coupling
Your large-scale reaction is showing low conversion of 5-bromopyrimidine after several hours, as monitored by HPLC.
Caption: Decision tree for troubleshooting low Suzuki-Miyaura conversion.
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Deactivation | Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[8][11] Rationale: The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen, halting the catalytic cycle. |
| Ineffective Base | Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is soluble; using a co-solvent system like Dioxane/Water or Toluene/Water can improve solubility and reaction rate.[12] Rationale: The base is crucial for the transmetalation step. If it's weak or not in solution, the reaction will be sluggish. |
| Ligand Degradation | Solution: Consider using more robust and electron-rich phosphine ligands (e.g., SPhos, XPhos). Rationale: Simple ligands like PPh₃ can degrade at elevated temperatures over long reaction times. Buchwald-type ligands are designed for higher stability and activity. |
| Boronic Acid Decomposition | Solution: Analyze the crude mixture for boronic acid homocoupling products (biphenyl-4,4'-dicarbaldehyde). Use a slight excess (1.1-1.3 equivalents) of the boronic acid.[5] Rationale: Protodeborylation or oxidative homocoupling of the boronic acid are common side reactions that consume the starting material. |
Issue 2: Incomplete Reduction or Formation of Impurities
The reduction of 4-(pyrimidin-5-yl)benzaldehyde to the desired alcohol is incomplete, or unexpected byproducts are observed.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reducing Agent | Solution: Increase the equivalents of NaBH₄ to 1.5-2.0. Add the NaBH₄ portion-wise to control the exotherm. Rationale: On a large scale, minor impurities in the substrate or solvent can consume some of the reducing agent. An excess ensures the reaction goes to completion. |
| Low Reactivity | Solution: If using ethanol, switch to methanol as the solvent. Rationale: NaBH₄ is more soluble and generally more reactive in methanol than in ethanol, which can accelerate the reduction. |
| Formation of Borate Esters | Solution: After the reaction is complete, perform an acidic workup (e.g., with dilute HCl or NH₄Cl) to hydrolyze any borate esters formed between the product alcohol and the boron byproducts. Rationale: The product can form a stable complex with borates, complicating the workup and isolation. Acidic hydrolysis breaks these complexes. |
| Over-reduction (Ring Reduction) | Solution: Confirm you are using NaBH₄ and not a harsher reagent like LiAlH₄.[10] Perform the reaction at a lower temperature (0-10 °C). Rationale: The pyrimidine ring is electron-deficient and can be susceptible to reduction under harsh conditions. NaBH₄ is typically mild enough to avoid this, but temperature control is still important. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde
This protocol is adapted for a 100g scale synthesis.
Materials:
-
5-Bromopyrimidine (100 g, 0.63 mol)
-
4-Formylphenylboronic acid (113 g, 0.75 mol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (261 g, 1.89 mol, 3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7.3 g, 0.0063 mol, 1 mol%)
-
1,4-Dioxane (1 L)
-
Water (250 mL)
Procedure:
-
Inerting the Reactor: To a 2L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the 5-bromopyrimidine, 4-formylphenylboronic acid, and potassium carbonate.
-
Degassing: Seal the reactor and purge with nitrogen for 30 minutes. Perform three vacuum/nitrogen backfill cycles to ensure a fully inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the reactor. Begin stirring to create a slurry.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 12-18 hours.[2] Monitor the reaction progress by TLC or HPLC until the 5-bromopyrimidine is consumed.
-
Work-up: Cool the mixture to room temperature. Add 1L of water and 1L of ethyl acetate. Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 500 mL of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from isopropanol or by silica gel chromatography to yield 4-(pyrimidin-5-yl)benzaldehyde as a solid.[2]
Protocol 2: Reduction to this compound
Materials:
-
4-(Pyrimidin-5-yl)benzaldehyde (100 g, 0.54 mol)
-
Sodium Borohydride (NaBH₄) (20.5 g, 0.54 mol, 1.0 eq)
-
Methanol (1 L)
Procedure:
-
Dissolution: In the 2L reactor, dissolve the 4-(pyrimidin-5-yl)benzaldehyde in 1 L of methanol.
-
Cooling: Cool the solution to 0-5 °C using a chiller.
-
Addition of Reducing Agent: Slowly add the sodium borohydride in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor by TLC or HPLC until the starting aldehyde is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding 200 mL of water dropwise, controlling the gas evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add 1L of ethyl acetate and 500 mL of water. Separate the organic layer and extract the aqueous layer twice more with 500 mL of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solvent to yield this compound. The product can be further purified by crystallization if necessary.
References
- American Chemical Society. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Scaling Up Reactions Involving 6-Bromonicotinonitrile. BenchChem.
- Koprowska, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel), 14(22), 6916.
- Pramanik, M. M. D. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(2), 397-427.
- Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61.
- ResearchGate. (n.d.). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors.
- ChemicalBook. (2023). 4-(PYRIMIDIN-5-YL)BENZALDEHYDE.
- Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-13.
- ResearchGate. (n.d.). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-(PYRIMIDIN-5-YL)BENZALDEHYDE | 198084-12-7 [chemicalbook.com]
- 3. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. quora.com [quora.com]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Complex Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to navigating the intricate challenges of characterizing complex pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the hurdles inherent in the structural elucidation and analysis of these vital heterocyclic compounds. Pyrimidine scaffolds are central to numerous biologically active molecules, making their precise characterization a cornerstone of modern medicinal chemistry.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you in your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the characterization of novel pyrimidine derivatives.
Q1: What are the primary analytical techniques for characterizing complex pyrimidine derivatives, and how do I choose the most appropriate one?
A1: The primary techniques for comprehensive characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[2] Single-crystal X-ray crystallography provides the most definitive structural information but requires a high-quality crystal.[1]
The choice of technique depends on the specific question you are trying to answer:
-
For initial structural elucidation: ¹H and ¹³C NMR are indispensable for determining the chemical structure and connectivity of atoms.[3][4]
-
To confirm molecular weight and elemental composition: High-Resolution Mass Spectrometry (HRMS) is the gold standard.[1]
-
To assess purity: HPLC is the method of choice.[2]
-
For unambiguous 3D structure determination: Single-crystal X-ray crystallography is unparalleled, providing precise bond lengths and angles.[1]
A combination of these techniques is often necessary for full and unambiguous characterization.[5][6][7]
Q2: I'm observing unexpected side products in my pyrimidine synthesis. What are some common impurities and how can I identify them?
A2: Side reactions are a common challenge in pyrimidine synthesis. For instance, in the Biginelli reaction, common impurities include dihydropyridine derivatives from self-condensation of the β-ketoester and aldol condensation products from the aldehyde starting material.[8] N-acylureas can also form as byproducts.[9]
Identification Workflow:
-
Initial Detection: Use Thin-Layer Chromatography (TLC) or HPLC to detect the presence of impurities in the crude product.[8][10]
-
Molecular Weight Determination: Employ LC-MS to determine the molecular weight of the impurities.[8]
-
Isolation: Isolate the impurity using preparative HPLC or column chromatography.[8]
-
Structural Elucidation: Use NMR spectroscopy (¹H, ¹³C, and 2D NMR) to determine the structure of the isolated impurity.[8]
Q3: My pyrimidine derivative has poor solubility. How can this affect characterization, and what can I do to address it?
A3: Poor solubility can significantly hinder characterization. In NMR, it leads to weak signals and broad peaks. For HPLC, it can cause column clogging and poor peak shape. For biological assays, poor aqueous solubility is a major hurdle.[11]
Troubleshooting Strategies:
-
Solvent Selection: For NMR and HPLC, experiment with a range of deuterated and non-deuterated solvents, respectively. Solvents like DMSO, DMF, or NMP can dissolve a wide array of organic compounds.[11]
-
Temperature: Increasing the temperature during analysis can sometimes improve solubility, but be mindful of compound stability.[11]
-
For Aqueous Solubility in Biological Assays:
-
Prodrug Approach: Chemically modify the compound to a more soluble form that converts to the active drug in vivo.[11]
-
Formulation: Use solubilizing agents like cyclodextrins or liposomes.[11]
-
Structural Modification: Make minor changes to the molecular structure to disrupt planarity or symmetry.[11]
-
Section 2: Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting for common issues encountered with specific analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of pyrimidine derivatives, providing detailed information about the chemical environment of protons and carbons.[3]
Troubleshooting Common NMR Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration if possible. Increase the number of scans (NS).[3] |
| Insufficient number of scans. | Use a higher field strength spectrometer if available. | |
| Broad Peaks | Sample aggregation due to poor solubility. | Try a different deuterated solvent (e.g., DMSO-d₆, DMF-d₇). Gently warm the sample. |
| Presence of paramagnetic impurities. | Purify the sample further. Add a chelating agent like EDTA if metal contamination is suspected. | |
| Complex, Overlapping Multiplets | Protons with similar chemical shifts. | Use a higher field strength spectrometer to increase spectral dispersion. |
| Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and establish connectivity.[8] |
Experimental Protocol: Acquiring a ¹H NMR Spectrum of a Novel Pyrimidine Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]
-
Number of Scans (NS): Start with 16 scans and increase if the signal-to-noise is low.[3]
-
Relaxation Delay (D1): 1-2 seconds.[3]
-
Acquisition Time (AQ): 2-4 seconds.[3]
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.[3]
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).[4]
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[4]
-
Integrate the peaks to determine the relative number of protons.[4]
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of pyrimidine derivatives, aiding in structural confirmation.[3]
Troubleshooting Common MS Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / No Signal | Low sample concentration. | Ensure the sample is appropriately concentrated. If too dilute, you may not get a strong signal.[12] |
| Inefficient ionization. | Experiment with different ionization techniques (e.g., ESI, APCI) to optimize for your analyte.[12] | |
| Instrument not tuned or calibrated. | Regularly tune and calibrate the mass spectrometer using appropriate standards.[12] | |
| Mass Inaccuracy | Incorrect mass calibration. | Perform regular mass calibration to ensure accurate mass measurements.[12] |
| Instrument drift or contamination. | Follow the manufacturer's maintenance guidelines to keep the instrument in good working condition.[12] | |
| Non-reproducible Spectra | Sample degradation in the ion source. | Optimize ion source parameters (e.g., temperature) to minimize degradation. |
| Inconsistent sample preparation. | Ensure consistent and careful sample preparation. |
Workflow for MS Analysis of Pyrimidine Derivatives
Caption: Workflow for Mass Spectrometry Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of pyrimidine derivatives and for separating complex mixtures.[13]
Troubleshooting Common HPLC Issues:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume.[10] |
| Inappropriate mobile phase pH for ionizable analytes. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[10] | |
| Secondary interactions with the stationary phase. | For basic compounds, add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase.[10] | |
| Poor Resolution | Inadequate separation power of the mobile phase. | Optimize the mobile phase composition (e.g., change the solvent ratio in gradient elution). |
| Unsuitable column. | For many pyrimidine derivatives, C8 and C18 reversed-phase columns are effective.[13] Consider a different stationary phase if resolution is poor.[10] | |
| Baseline Drift or Noise | Impurities in the mobile phase. | Use high-purity solvents and degas the mobile phase before use.[14] |
| Detector issues. | Adjust detector settings to minimize noise.[12] Ensure the detector lamp is in good condition. |
Experimental Protocol: Purity Analysis of a Pyrimidine Derivative by Reversed-Phase HPLC
-
System Preparation:
-
Prime the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase composition until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase using HPLC-grade solvents (e.g., acetonitrile and water with 0.1% formic acid).
-
Filter and degas the mobile phase to prevent pump and column issues.[14]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrimidine derivative in a suitable solvent (ideally the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound based on the relative peak areas.
-
Logical Troubleshooting Flow for HPLC
Caption: HPLC Troubleshooting Flowchart.
Section 3: References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. (1963). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2006). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. (2022). ScienceScholar. Retrieved January 15, 2026, from [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved January 15, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Improving the Selectivity of (4-Pyrimidin-5-ylphenyl)methanol-Derived Kinase Inhibitors
Introduction
Welcome to the technical support guide for researchers and drug development professionals working with kinase inhibitors derived from the (4-pyrimidin-5-ylphenyl)methanol scaffold. This privileged structure, featuring a pyrimidine ring, is a potent hinge-binding motif that mimics the adenine core of ATP.[1][2][3] This mimicry, while foundational to its inhibitory activity, is also the primary reason for potential polypharmacology or off-target effects, as the ATP-binding pocket is highly conserved across the human kinome.[4][5]
Achieving a high degree of selectivity is a critical challenge in the development of kinase inhibitors to minimize toxicity and maximize therapeutic efficacy.[6] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you systematically enhance the selectivity profile of your compounds. We will explore strategies ranging from rational medicinal chemistry modifications to advanced cellular target engagement assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and questions encountered during the development of pyrimidine-based kinase inhibitors.
Q1: My initial compound shows activity against a broad range of kinases in a screening panel. Where do I begin to improve selectivity?
A1: Broad activity is common for scaffolds that target the ATP-binding site.[5] The first step is to initiate a systematic Structure-Activity Relationship (SAR) study.[7] The goal is to identify chemical modifications that exploit the subtle differences between the ATP-binding sites of your target kinase and off-target kinases.[4] Key strategies include:
-
Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase is available, use it to design modifications that interact with non-conserved residues.[5]
-
Exploiting the "Gatekeeper" Residue: Modifying your compound to introduce bulky substituents can create a steric clash with kinases that have large gatekeeper residues, thereby favoring binding to kinases with smaller gatekeepers.[4]
-
Targeting Inactive Conformations: Design inhibitors that preferentially bind to the inactive "DFG-out" conformation, which is generally more variable across the kinome than the active state.[5][8]
Q2: What are the best initial assays to profile the selectivity of my new compounds?
A2: A tiered approach is most efficient.[9]
-
Tier 1 (Primary Screen): Screen your compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., a kinome scan service).[9][10] This provides a broad overview of potential on- and off-targets.
-
Tier 2 (Dose-Response): For any kinases showing significant inhibition (e.g., >70%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 or Kd values.[9] This quantifies the potency and provides the initial selectivity profile.
Q3: My inhibitor is potent in a biochemical (cell-free) assay but shows weak or no activity in a cell-based assay. What could be the cause?
A3: This discrepancy is a common and critical issue. Several factors can be at play:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This high ATP concentration can outcompete your inhibitor for binding to the target kinase.[8][11]
-
Compound Stability/Metabolism: The compound may be unstable or rapidly metabolized within the cellular environment.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
It is crucial to run cellular target engagement assays to confirm your inhibitor is binding to its intended target in a physiological context.[12]
Q4: I'm observing a high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™). Is my compound interfering with the assay?
A4: It's highly possible. Small molecules can directly interfere with assay detection systems.[13][14] Common issues include:
-
Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme used in the detection step.[14]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester proteins non-specifically, leading to false inhibition signals.[14]
-
ATP Contamination: The ATP stock itself could be contaminated with ADP, leading to a high baseline signal.[14]
To diagnose this, run a counter-screen without the kinase enzyme. If you still see a concentration-dependent signal from your compound, it confirms direct interference with the assay reagents.[14]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Problem - Poor Initial Selectivity Profile
A lack of selectivity is the most common starting point. A systematic approach is required to rationally improve the compound's profile.
Workflow: Iterative SAR for Selectivity Enhancement
The Structure-Activity Relationship (SAR) cycle is the core engine of medicinal chemistry. For the this compound scaffold, this involves systematically modifying distinct regions of the molecule and assessing the impact on potency and selectivity.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Isothermal Dose-Response (ITDR) CETSA
This CETSA format is ideal for quantifying the potency of target engagement in cells (cellular EC50).
Objective: To determine the concentration of inhibitor required to stabilize 50% of the target protein at a fixed, denaturing temperature.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium, FBS, PBS.
-
Your kinase inhibitor stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis buffer with protease/phosphatase inhibitors.
-
Apparatus for protein quantification (e.g., Western Blotting equipment, ELISA reader).
Procedure:
-
Cell Plating: Seed cells in a suitable format (e.g., 6-well plates) and grow to ~80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of your inhibitor in cell culture medium. Treat the cells with the inhibitor dilutions (and a DMSO control) for a set time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease/phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspensions into PCR tubes/plates for each concentration.
-
Isothermal Challenge:
-
First, you must determine the optimal challenge temperature (Tagg) where the target protein is ~50% denatured. This is done in a preliminary experiment by heating DMSO-treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Heat all samples (from step 4) at this predetermined Tagg for 3-5 minutes in a thermal cycler. Leave an unheated control at room temperature.
-
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble fraction (containing stabilized protein) from the aggregated/precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Detection: Analyze the amount of soluble target protein in each sample using Western Blot or another quantitative method like ELISA.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble target protein as a function of inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50.
Guide 3: Problem - Interpreting Off-Target Effects
Not all off-target activity is detrimental. Some "polypharmacology" can be beneficial. [11]However, unexpected off-target hits can confound experimental results and lead to toxicity. [8]
Decision Tree for Investigating Off-Target Hits
When your kinome scan reveals a potent off-target, this decision tree can guide your next steps.
Caption: Decision-making workflow for addressing identified off-target kinases.
Key Actions:
-
Confirm Cellular Engagement: Use CETSA to confirm that your compound also engages the off-target kinase in cells. Biochemical affinity does not always translate to cellular activity. [12]* Use a More Selective Tool Compound: If you are trying to validate the phenotype of your primary target, find a more selective chemical probe (if available) to ensure the observed cellular effects are not due to the off-target. [9]* Generate a Negative Control: Synthesize a close structural analog of your inhibitor that is inactive against your primary target but retains the off-target activity. This can help deconvolute cellular phenotypes.
References
-
Bantscheff, M., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Shokat, K., & Fischmann, T. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. Available at: [Link]
-
Lochhead, P. A. (2017). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]
-
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
El-Gamal, M. I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
-
A-R-Farha, et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
-
Wu, J., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. Available at: [Link]
-
La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Available at: [Link]
-
Dai, L., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Bower, J. F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Deprotection of Pyrimidine Derivatives in Multi-Step Synthesis
Welcome to the technical support center for the deprotection of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in multi-step synthesis. Here, we address common challenges and provide practical, field-proven solutions to ensure the successful deprotection of your pyrimidine-based compounds. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Frequently Asked Questions (FAQs)
General Troubleshooting
Question 1: My deprotection reaction is resulting in a low yield of the desired pyrimidine. What are the common culprits and how can I improve it?
Answer: Low yields in deprotection reactions are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is key.
-
Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. It is crucial to monitor the reaction's progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. However, be cautious, as excessive heat can lead to degradation or side reactions[1][3].
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the deprotecting agent to your substrate can lead to incomplete conversion. Ensure you have calculated and are using the appropriate excess of the reagent.
-
Reagent Purity and Activity: The purity and activity of your reagents are paramount. For instance, in acid-catalyzed deprotections, the concentration of the acid must be accurate[1]. For base-catalyzed reactions, ensure your base hasn't degraded (e.g., sodium methoxide can decompose upon exposure to moisture).
-
Side Reactions: Competing side reactions can consume your starting material or product. The nature of these side reactions is highly dependent on the specific protecting group and the deprotection conditions. For instance, in acidic deprotection of Boc groups, the generated tert-butyl cation can lead to alkylation of electron-rich moieties on your molecule[4]. We will delve deeper into specific side reactions in the following sections.
-
Product Degradation: The target pyrimidine derivative itself might be unstable under the deprotection conditions. For example, some pyrimidines are susceptible to ring-opening or other rearrangements under harsh acidic or basic conditions[5]. If you suspect product degradation, consider using milder deprotection methods.
-
Difficulties in Purification: The perceived low yield might be a result of product loss during workup and purification. Deprotected pyrimidines, especially those with free amino groups, can have different solubility profiles and may be more polar, making extraction and chromatography more challenging. Recrystallization or alternative chromatographic techniques might be necessary to improve recovery[6][7].
Troubleshooting Specific Protecting Groups
This section provides detailed guidance on the most commonly used protecting groups for the pyrimidine nucleus.
Question 2: I'm observing an unexpected higher molecular weight peak in my mass spectrum after N-Boc deprotection with TFA. What could this be?
Answer: This is a classic issue encountered during the acidic deprotection of N-Boc groups. The likely culprit is the alkylation of your pyrimidine derivative by the tert-butyl cation that is generated during the reaction.[4]
The mechanism of Boc deprotection with an acid like trifluoroacetic acid (TFA) involves the formation of a tert-butyl cation (t-Bu⁺)[8]. This cation is a potent electrophile and can react with any nucleophilic sites on your target molecule, leading to the formation of a tert-butylated byproduct[4]. Electron-rich aromatic systems, thiols, and even the deprotected amine can be susceptible to this side reaction.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Anisole
-
Water (in small amounts)
-
-
Milder Acidic Conditions: Instead of strong acids like TFA, you can explore milder conditions. For example, 4M HCl in dioxane is a common alternative that can sometimes reduce side reactions[9].
-
Thermal Deprotection: In some cases, thermal deprotection can be a viable, acid-free alternative. Heating the Boc-protected pyrimidine in a high-boiling point solvent can lead to clean deprotection, avoiding the formation of the tert-butyl cation[10].
Experimental Protocol: N-Boc Deprotection with TFA and a Scavenger
-
Dissolve the N-Boc protected pyrimidine derivative in dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (1.5-2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Question 3: My N-benzoyl deprotection with sodium methoxide is incomplete, and I'm concerned about increasing the temperature due to other sensitive functional groups. What are my options?
Answer: Incomplete deprotection of N-benzoyl groups under standard basic conditions (e.g., NaOMe in MeOH) is a common hurdle, especially with sterically hindered substrates or when milder conditions are necessary to preserve other functionalities.[11]
Troubleshooting Strategies:
-
Alternative Basic Conditions: If sodium methoxide is not effective, you can explore other base/solvent systems.
-
Potassium Carbonate in Methanol: This is a milder alternative that can sometimes be effective, especially with prolonged reaction times.
-
Ammonia in Methanol: A saturated solution of ammonia in methanol can be a very effective and mild method for benzoyl group removal, particularly in nucleoside chemistry.
-
Ammonia/Methylamine (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine is a powerful reagent for deprotection in oligonucleotide synthesis and can be applied to other pyrimidine derivatives.[12]
-
-
Guanidine-based Reagents: Guanidine and guanidinium salts can be effective for the deprotection of acyl groups under mild conditions.
-
Acidic Hydrolysis: While less common for N-benzoyl groups on pyrimidines due to the potential for ring degradation, in some cases, refluxing in aqueous HCl can be effective if the substrate is stable under these conditions.[11]
Data Summary: Common Conditions for N-Benzoyl Deprotection
| Reagent(s) | Solvent(s) | Typical Temperature | Notes |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temp to Reflux | Standard, effective for many substrates.[11] |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp to Reflux | Milder than NaOMe, may require longer reaction times. |
| Ammonia (NH₃) | Methanol (MeOH) | Room Temperature | Mild and effective, especially for nucleosides. |
| Ammonium Hydroxide/Methylamine (AMA) | Water/MeOH | Room Temp to 65 °C | Very effective, commonly used in oligonucleotide synthesis.[12] |
| Conc. HCl | Water/Dioxane | Reflux | Harsh conditions, potential for substrate degradation.[11] |
Question 4: I need to selectively deprotect a benzyloxymethyl (BOM) group in the presence of an acid-sensitive ester. What conditions should I use?
Answer: The benzyloxymethyl (BOM) group is a useful protecting group for the N-H of pyrimidines. While it is stable to a range of conditions, its removal often requires methods that can be incompatible with other functional groups. However, selective deprotection is achievable.
Trifluoroacetic acid (TFA) has been shown to be an effective reagent for the selective deprotection of N-BOM groups on pyrimidines and dihydropyrimidines, even in the presence of functionalities that are sensitive to base and reducing conditions.[13] The reaction proceeds smoothly, often at room temperature or with gentle heating.
Question 5: My attempt to deprotect a diphenylmethyl (DPM) ether on a pyrimidine nucleoside using hydrogenation resulted in a complex mixture. Are there milder, more selective methods?
Answer: While catalytic hydrogenation is a common method for cleaving benzyl-type ethers like DPM, it can sometimes lead to side reactions, especially with complex molecules like nucleosides.[14] Fortunately, alternative metal-catalyzed methods have been developed that offer milder conditions and improved selectivity.
Palladium(II) chloride (PdCl₂) in refluxing ethanol has been demonstrated to be an effective catalyst for the deprotection of DPM ethers on pyrimidine nucleosides.[14] This method avoids the use of hydrogen gas and can be performed under relatively mild conditions. The change of solvent from a non-polar one used for protection (like 1,2-dichloroethane) to a polar one like ethanol facilitates the deprotection reaction.[14]
Question 6: I am working with 2'-O-pivaloyloxymethyl (PivOM) modified RNA and need to deprotect it. What are the standard conditions, and are there any compatibility issues I should be aware of?
Answer: The pivaloyloxymethyl (PivOM) group is a valuable base-labile protecting group for the 2'-hydroxyl of ribonucleosides, often used in RNA synthesis.[15] Its key advantage is that it can be removed under the same standard basic conditions used to deprotect the nucleobases (e.g., with acyl groups) and the phosphate groups (e.g., cyanoethyl groups), and to cleave the RNA from the solid support.[15] This simplifies the overall deprotection process, making it as convenient as DNA deprotection.[15]
Standard deprotection is typically achieved using aqueous ammonia or a mixture of ammonia and methylamine (AMA).[12] The PivOM group shows good stability to the acidic and fluoride treatments that may be used to remove other protecting groups, allowing for orthogonal strategies. For instance, it is compatible with the fluoride-labile (triisopropylsilyl)oxy]-benzyloxycarbonyl (tboc) group used for nucleobase protection and the tert-butyldimethylsilyl (TBS) group for 2'-OH protection.[16][17]
Interestingly, it is possible to achieve selective deprotection if other, more labile acetalester protecting groups are present. For example, propionyloxymethyl (PrOM) groups can be selectively removed with anhydrous butylamine in THF, while the PivOM groups remain intact.[18][19]
References
-
DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Organic Preparations and Procedures International, 20(3), 213-218. [Link]
-
Ghorbani-Vaghei, R., & Van der Eycken, E. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524-8534. [Link]
-
D'Alonzo, D., Guaragna, A., & Palumbo, G. (2011). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. European Journal of Organic Chemistry, 2011(25), 4789-4792. [Link]
-
Lavergne, T., Parey, N., & Vasseur, J. J. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. Beilstein journal of organic chemistry, 10, 2904–2912. [Link]
-
Various Authors. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. [Link]
-
Le-Huu, P., et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2217-2228. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Francke, R., & Ruck, R. T. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 27(45), 11531-11553. [Link]
-
Lavergne, T., Parey, N., & Vasseur, J. J. (2014). Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. ResearchGate. [Link]
-
Lavergne, T., et al. (2011). Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites. Journal of Organic Chemistry, 76(14), 5719-5731. [Link]
-
Vinogradov, S. V., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(8), e35. [Link]
-
Lavergne, T., et al. (2011). Synthesis and preliminary evaluation of pro-RNA 2'-O-masked with biolabile pivaloyloxymethyl groups in an RNA interference assay. Journal of Organic Chemistry, 76(14), 5719-5731. [Link]
-
Lavergne, T., et al. (2011). Synthesis and Preliminary Evaluation of pro-RNA 2′-O-Masked with Biolabile Pivaloyloxymethyl Groups in an RNA Interference Assay. The Journal of Organic Chemistry, 76(14), 5719-5731. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
-
Various Authors. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3138. [Link]
-
Procter, D. J., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(4), 349-356. [Link]
- Google Patents. (1998).
-
Ghorbani-Vaghei, R., & Van der Eycken, E. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
-
Wincott, F. E., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-2684. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4236-4244. [Link]
-
Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(11), 3568. [Link]
-
Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Current Medicinal Chemistry, 9(8), 715-725. [Link]
-
Manley, P. W., et al. (1999). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1, (20), 2877-2884. [Link]
-
Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to (4-Pyrimidin-5-ylphenyl)methanol-Based Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1] Within this class, derivatives of (4-Pyrimidin-5-ylphenyl)methanol have emerged as a promising foundation for the development of potent kinase inhibitors, demonstrating significant potential in oncology and other therapeutic areas.[1] This guide provides a comprehensive, data-driven comparison of the efficacy of various inhibitors derived from this versatile scaffold. We will delve into their mechanisms of action, structure-activity relationships (SAR), and comparative potencies against key biological targets, supported by detailed experimental protocols.
The this compound Scaffold: A Privileged Starting Point
This compound serves as an excellent starting material for the synthesis of kinase inhibitors due to several key features. The pyrimidine ring itself is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[2] The phenyl group provides a rigid core for extending into other regions of the active site, while the methanol group offers a convenient synthetic handle for introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.[2]
Comparative Efficacy of this compound-Based Kinase Inhibitors
While specific publicly available data for a wide range of inhibitors directly synthesized from this compound is limited, we can draw valuable comparative insights from studies on structurally related pyrimidine-based inhibitors targeting various kinase families. The following table summarizes the inhibitory activities of several classes of pyrimidine derivatives against different kinases and cancer cell lines, providing a benchmark for the potential efficacy of novel compounds derived from the this compound scaffold.
| Derivative Class | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | - | MCF-7 (Breast) | 11 - 12 | [1] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | MCF-7 (Breast) | Not Specified | [1] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR-2, Her2, CDK2 | HepG2 (Liver) & others | 29 - 59 | [1] |
| N-trisubstituted pyrimidine | Aurora A | U937 (Leukemia) | 0.0071 | [1] |
| N-trisubstituted pyrimidine | Aurora B | U937 (Leukemia) | Not Specified | [1] |
| Indolyl-pyrimidine (Compound 4g) | EGFR | MCF-7, HepG2, HCT-116 | 5.1, 5.02, 6.6 | [3] |
| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12c) | - | MOLT-4 (Leukemia) | 1.58 | [4] |
| 4-aminopyrazolo[3,4-d]pyrimidine (Compound 12j) | - | MOLT-4 (Leukemia) | 1.82 | [4] |
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
The efficacy of pyrimidine-based inhibitors is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is critical for the rational design of more potent and selective inhibitors.
For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position of the pyrimidine ring led to a significant increase in potency.[5] Conversely, moving the methyl group to the 6-position resulted in a decrease in activity, highlighting the sensitivity of the kinase active site to the placement of even small substituents.[5]
Furthermore, studies on indolyl-pyrimidine hybrids have shown that the nature of the substituent on the phenyl ring dramatically influences cytotoxic activity.[3] A clear trend was observed where more electronegative and lipophilic substituents enhanced activity against various cancer cell lines.[3] This suggests that modifications to the phenyl ring of the this compound scaffold could be a fruitful avenue for optimizing inhibitor potency.
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
The anticancer effects of these pyrimidine derivatives are rooted in their ability to inhibit key signaling pathways that are often dysregulated in cancer.[1] Kinases such as Aurora A and CHK1 are critical regulators of cell cycle progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[1]
Below are simplified representations of the Aurora Kinase and CHK1 signaling pathways, illustrating the points of intervention for pyrimidine-based inhibitors.
Caption: Inhibition of Aurora A Kinase by pyrimidine derivatives disrupts mitotic progression.
Caption: Pyrimidine-based inhibitors targeting CHK1 can induce cell cycle arrest and apoptosis.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and a direct comparison of novel inhibitors derived from this compound, the following standardized experimental protocols are provided.
General Synthesis of Pyrimidine Derivatives
A common and versatile method for the synthesis of the pyrimidine core involves the condensation of a β-dicarbonyl compound with a guanidine or urea derivative.[1]
Workflow for Synthesis of Pyrimidine Derivatives
Caption: General workflow for the synthesis of pyrimidine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the β-dicarbonyl compound (1 equivalent) and the guanidine or urea derivative (1.1 equivalents) in a suitable solvent such as ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide).[1]
-
Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid. The resulting precipitate is collected by filtration.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a microplate, followed by the kinase. Incubate briefly.
-
Kinase Reaction: Initiate the reaction by adding the ATP and substrate solution. Incubate at the optimal temperature for the kinase.
-
Signal Detection: Stop the reaction and detect the amount of product formed (e.g., ADP) using the detection reagents provided in the assay kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT assay.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[1]
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds for the development of novel kinase inhibitors. The inherent properties of the pyrimidine scaffold, combined with the synthetic tractability of the methanol group, provide a robust platform for generating diverse chemical libraries. The comparative data presented in this guide, drawn from structurally related pyrimidine inhibitors, underscores the potential for discovering highly potent and selective agents. Future research should focus on the systematic exploration of the chemical space around the this compound core, with a particular emphasis on elucidating detailed structure-activity relationships for specific kinase targets. Such efforts, guided by the experimental protocols outlined herein, will be instrumental in advancing these promising compounds towards clinical development.
References
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action (MoA) is a critical pillar of the drug discovery process.[1] This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of novel pyrimidine-based compounds, a class of heterocyclic molecules with significant therapeutic potential, particularly in oncology.[2][3] By integrating biochemical, cellular, and in vivo approaches, we can build a robust body of evidence to support a compound's intended therapeutic effect and uncover potential liabilities.
This guide will move beyond a simple recitation of protocols. Instead, it will delve into the strategic rationale behind experimental design, data interpretation, and the comparative analysis of a hypothetical novel pyrimidine compound, "Pyrinib," against established alternatives.
The Scientific Imperative: De-risking Drug Development Through Rigorous MoA Validation
The pyrimidine scaffold is a common feature in many approved drugs and investigational agents, often designed as kinase inhibitors due to its structural similarity to the adenine core of ATP.[4][5] This inherent mimicry, however, can also lead to off-target activities due to the conserved nature of the ATP-binding pocket across the human kinome.[4][6] Therefore, a multi-faceted validation strategy is not just best practice; it is essential for de-risking a development program and increasing the probability of clinical success.[7][8]
Our hypothetical compound, Pyrinib , is a novel pyrimidine derivative designed as a selective inhibitor of "Kinase Z," a key node in a pro-survival signaling pathway frequently dysregulated in a specific cancer subtype. To validate this proposed MoA, we will compare Pyrinib's performance against two alternatives:
-
Compound A: A well-characterized, selective inhibitor of Kinase Z with a different chemical scaffold.
-
Compound B: A known multi-kinase inhibitor that also targets Kinase Z but has significant off-target effects.
Foundational Evidence: Biochemical Characterization
The initial step in MoA validation is to confirm direct interaction with the intended target and to characterize the nature of this interaction at a biochemical level.
Enzyme Kinetics and Inhibition Assays
These assays are fundamental to understanding how a compound affects the catalytic activity of its target enzyme.[9][10][11]
Experimental Rationale: By measuring the rate of the enzymatic reaction in the presence of varying concentrations of Pyrinib, we can determine its potency (IC50) and gain insights into its mechanism of inhibition (e.g., competitive, non-competitive).[12][13] Comparing these values to those of Compound A and Compound B provides a direct measure of relative potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant Kinase Z, appropriate peptide substrate, ATP, Pyrinib, Compound A, Compound B, assay buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Serially dilute Pyrinib, Compound A, and Compound B in assay buffer. b. In a 384-well plate, add the recombinant Kinase Z enzyme to each well containing the test compounds. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the reaction at a controlled temperature for a predetermined time, ensuring the reaction is in the linear range.[10] e. Terminate the reaction and measure the amount of product formed using a suitable detection method, such as luminescence. f. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a four-parameter logistic fit.[10]
Biophysical Binding Assays
To complement kinetic data, biophysical assays directly measure the binding affinity of the compound to its target protein.
Experimental Rationale: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative measures of binding affinity (KD), association rates (ka), and dissociation rates (kd).[12] This data is crucial for establishing a clear Structure-Activity Relationship (SAR) and understanding the thermodynamics of the interaction.
Table 1: Comparative Biochemical Profile of Pyrinib and Control Compounds
| Compound | Target Kinase | IC50 (nM) | Binding Affinity (KD, nM) | Inhibition Type |
| Pyrinib | Kinase Z | 15 | 25 | ATP-Competitive |
| Compound A | Kinase Z | 25 | 40 | ATP-Competitive |
| Compound B | Kinase Z | 50 | 80 | ATP-Competitive |
Cellular Confirmation: Target Engagement and Pathway Modulation
Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical step in MoA validation.[8][14][15]
Cellular Target Engagement Assays
These assays confirm that the compound can penetrate the cell membrane and bind to its intracellular target.
Experimental Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[1][7] An increase in the melting temperature of Kinase Z in the presence of Pyrinib provides strong evidence of target engagement in a cellular context. NanoBRET™ is another widely used method that can quantify compound binding to a target protein in live cells.[1]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cancer cells known to express Kinase Z. Treat the cells with Pyrinib, Compound A, Compound B, or a vehicle control for a specified time.
-
Heating and Lysis: Aliquot the treated cell suspensions and heat them to a range of temperatures. Lyse the cells to release the proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble Kinase Z at each temperature using a specific antibody.
-
Data Analysis: Plot the amount of soluble Kinase Z as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) indicates target engagement.
Phosphorylation Status of Downstream Effectors
To confirm that target engagement translates into functional modulation of the signaling pathway, we must assess the phosphorylation status of known downstream substrates of Kinase Z.
Experimental Rationale: If Pyrinib is an effective inhibitor of Kinase Z, we expect to see a dose-dependent decrease in the phosphorylation of its direct downstream target, "Substrate Y." This can be quantified using techniques like Western blotting or high-content imaging.
Table 2: Comparative Cellular Activity of Pyrinib and Control Compounds
| Compound | Cellular Target Engagement (CETSA ΔTm, °C) | Inhibition of Substrate Y Phosphorylation (IC50, nM) | Anti-proliferative Activity (GI50, nM) |
| Pyrinib | +5.2 | 30 | 50 |
| Compound A | +4.8 | 45 | 80 |
| Compound B | +3.5 | 100 | 150 |
In Vivo Validation: Pharmacodynamics and Anti-Tumor Efficacy
The ultimate validation of a compound's MoA comes from demonstrating its on-target activity and therapeutic efficacy in a living organism.[16][17]
Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to establish a relationship between drug exposure and the desired biological effect in vivo.[18][19]
Experimental Rationale: In a mouse xenograft model bearing a tumor that is dependent on Kinase Z signaling, we can assess the phosphorylation of Substrate Y in tumor tissue following treatment with Pyrinib.[20][21] This provides direct evidence of target engagement and pathway modulation in the relevant in vivo setting.
Experimental Protocol: In Vivo Pharmacodynamic Study
-
Model System: Use immunodeficient mice bearing subcutaneous xenografts of a cancer cell line with hyperactivated Kinase Z signaling.
-
Dosing: Administer a single dose of Pyrinib, Compound A, Compound B, or vehicle to cohorts of mice.
-
Tissue Collection: At various time points post-dose, collect tumor and plasma samples.
-
Analysis: a. Quantify the concentration of the compound in the plasma (pharmacokinetics). b. Prepare tumor lysates and measure the levels of phosphorylated and total Substrate Y by Western blot or ELISA.
-
PK/PD Correlation: Correlate the plasma concentration of the compound with the extent of Substrate Y phosphorylation inhibition.
Anti-Tumor Efficacy Studies
The culmination of MoA validation is demonstrating that the compound's on-target activity leads to a therapeutic benefit.
Experimental Rationale: A long-term efficacy study in a relevant xenograft model will determine if the inhibition of Kinase Z by Pyrinib results in tumor growth inhibition or regression.[17] Comparing the efficacy of Pyrinib to Compound A and Compound B will further solidify its therapeutic potential.
Table 3: In Vivo Performance of Pyrinib and Control Compounds
| Compound | Inhibition of Substrate Y Phosphorylation in Tumor (ED50, mg/kg) | Tumor Growth Inhibition (%) at Tolerated Dose |
| Pyrinib | 10 | 85 |
| Compound A | 15 | 70 |
| Compound B | 30 | 55 |
Addressing the Inevitable: Off-Target Effects
Given the conserved nature of the kinome, it is crucial to assess the selectivity of a novel pyrimidine compound.[4][6][22]
Experimental Rationale: A comprehensive kinome scan, screening Pyrinib against a large panel of kinases, will identify potential off-targets.[12] Any significant off-target interactions should be further investigated in cellular assays to determine their functional relevance. This proactive approach to identifying and understanding off-target effects is critical for predicting potential toxicities and for interpreting in vivo outcomes.[6]
Visualizing the Validation Workflow
Caption: The hypothetical signaling pathway targeted by Pyrinib.
Conclusion
The validation of a novel pyrimidine compound's mechanism of action is a rigorous, iterative process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. By systematically confirming target engagement, pathway modulation, and in vivo efficacy, while also proactively assessing selectivity, researchers can build a compelling case for a compound's therapeutic potential. This guide provides a robust framework for designing and interpreting these critical experiments, ultimately enabling more informed decision-making in the complex landscape of drug discovery and development.
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A Technical Guide to the Structure-Activity Relationship of (4-Pyrimidin-5-ylphenyl)methanol Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonds with the hinge region of protein kinases makes it a privileged scaffold in the design of targeted therapies for cancer and other diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet versatile, chemical series: (4-pyrimidin-5-ylphenyl)methanol analogues. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of novel and potent kinase inhibitors.
The this compound Core: A Versatile Kinase Hinge-Binding Scaffold
The this compound scaffold combines the essential pyrimidine hinge-binding motif with a phenyl ring that allows for extensive chemical modification to explore various regions of the ATP-binding pocket of kinases. The methanol group provides an additional vector for substitution, offering opportunities to enhance potency, selectivity, and pharmacokinetic properties.
The general structure of the this compound core is presented below:
Caption: The core chemical structure of this compound.[4]
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogues is critically dependent on the nature and position of substituents on both the pyrimidine and phenyl rings, as well as modifications to the methanol moiety. The following sections dissect the SAR based on available data from related chemical series.
Substitutions on the Pyrimidine Ring
The pyrimidine ring is central to the interaction with the kinase hinge region. Modifications at various positions can dramatically alter binding affinity and selectivity.
-
Position 2: This position is often substituted with amine groups to form additional hydrogen bonds with the kinase hinge. The nature of the amine substituent (e.g., substituted anilines) can be optimized to occupy the hydrophobic pocket adjacent to the hinge, thereby enhancing potency.[1]
-
Position 4: Similar to position 2, this position is crucial for hinge binding. In many kinase inhibitors, a substituted amine at this position is a key pharmacophoric element.
-
Position 5: This position projects towards the solvent-exposed region or the ribose-binding pocket of the ATP-binding site. Introduction of small, non-polar groups can be beneficial. For instance, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, substitution of a hydrogen at the C5-position of the pyrimidine with a carbonitrile group resulted in similar potency, while a hydroxyl group led to a significant loss of activity.[2] This suggests that hydrogen bond donors at this position may be detrimental.
-
Position 6: Substitutions at this position are less common but can influence the overall conformation of the molecule and its interaction with the kinase.
Substitutions on the Phenyl Ring
The phenyl ring serves as a linker and a scaffold for introducing substituents that can interact with various sub-pockets of the kinase active site, thereby influencing potency and selectivity.
-
Para-Position (relative to the pyrimidine): This position is frequently occupied by the methanol group in the parent scaffold. Modifications here are discussed in the next section.
-
Ortho- and Meta-Positions: Introduction of small hydrophobic or electron-withdrawing groups at these positions can modulate the electronic properties of the phenyl ring and lead to favorable interactions within the ATP-binding site. For example, in a series of pyrido[3,2-d]pyrimidines, a 3-hydroxyphenyl group at the C-2 position was found to be important for activity.[3]
Modifications of the Methanol Group
The benzylic alcohol functionality offers a prime location for chemical elaboration to improve potency and physicochemical properties.
-
Alkylation/Arylation of the Oxygen: Conversion of the alcohol to an ether with small alkyl or aryl groups can enhance lipophilicity and potentially lead to new interactions within the binding pocket.
-
Oxidation to Aldehyde or Carboxylic Acid: This modification can introduce new hydrogen bonding capabilities or the potential for salt formation, which can improve solubility.
-
Replacement with Amines or Other Functional Groups: Substitution of the hydroxyl group with primary, secondary, or tertiary amines can introduce basic centers, which may form salt bridges with acidic residues in the kinase active site.
Comparative Analysis of Analogue Performance
While a comprehensive SAR table for the specific this compound scaffold is not publicly available, we can infer the expected impact of substitutions based on data from closely related pyrimidine-based kinase inhibitors. The following table summarizes key SAR points from analogous series.
| Scaffold | Modification | Effect on Activity | Target Kinase(s) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | C5-pyrimidine substitution with -CN | Maintained potency | Aurora A/B | [2] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | C5-pyrimidine substitution with -OH | >150-fold loss in potency | Aurora A/B | [2] |
| Pyrido[3,2-d]pyrimidine | C7 substitution with small groups (Cl, Me) | Increased potency | PI3K/mTOR | [3] |
| 4-Anilinopyrimidine | Phenylurea moiety on aniline | Selectivity for Class III RTKs | PDGFR, KIT | [1] |
| Pyrazolo[1,5-a]pyrimidine | N1 substitution with piperidine | Enhanced potency and selectivity | SRC Kinase | [5] |
This comparative data underscores the sensitivity of kinase inhibitory activity to subtle structural changes and provides a rationale for the design of novel analogues based on the this compound core.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of the core scaffold and its analogues typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pyrimidine boronic acid or ester and a substituted phenyl halide, or vice versa.
Caption: General synthetic workflow for this compound analogues.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopyrimidine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogues against a panel of protein kinases is typically determined using an in vitro kinase assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable buffer (e.g., DMSO).
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the kinase, a specific peptide substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Initiation: Initiate the kinase reaction by adding ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.
-
Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Detection: Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, is crucial for optimizing potency, selectivity, and drug-like properties. By leveraging established synthetic methodologies and robust biological assays, researchers can efficiently navigate the chemical space around this versatile core to identify promising drug candidates for a range of therapeutic indications.
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A Researcher's Guide to the In Vivo Validation of (4-Pyrimidin-5-ylphenyl)methanol Derivatives as Anticancer Agents
This guide provides an in-depth technical comparison and procedural overview for the in vivo validation of (4-pyrimidin-5-ylphenyl)methanol derivatives, a promising class of compounds in oncology research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven decisions essential for robust preclinical evaluation. We will explore the mechanistic rationale, compare experimental models, and present the data-driven methodologies required to translate in vitro promise into credible in vivo efficacy.
Introduction: The Pyrimidine Scaffold and the Imperative for In Vivo Testing
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents, including 5-Fluorouracil and Palbociclib.[1][2] Its ability to mimic endogenous purines and interact with a wide array of biological targets makes it a fertile ground for developing novel therapeutics.[3] The this compound series, in particular, has garnered attention for its potential to inhibit key oncogenic signaling pathways.[4]
However, promising half-maximal inhibitory concentration (IC50) values from in vitro cell-based assays are merely the first step.[5][6] A significant challenge in oncology drug development is the frequent failure of compounds in clinical trials despite strong preclinical in vitro data.[5][7] This gap is often due to a lack of understanding of a compound's behavior in a complex biological system. Therefore, in vivo validation using animal models is a critical, non-negotiable step to evaluate a drug candidate's pharmacokinetics, toxicity, and true therapeutic efficacy in a physiological context.[8][9]
Mechanistic Underpinnings: Targeting Oncogenic Kinase Cascades
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[10][11] The this compound scaffold is frequently designed to target key nodes in oncogenic signaling, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[12]
Misregulation of the EGFR signaling pathway is linked to numerous cancers.[10] Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its frequent dysregulation makes it a prime target for cancer therapy. The ability of pyrimidine derivatives to act as ATP-competitive inhibitors in the kinase domain of these receptors is a common mechanism of action.
The In Vivo Validation Workflow: A Step-by-Step Guide
The transition from benchtop to a living model requires a meticulously planned workflow. The primary goal is to determine if the test compound can inhibit tumor growth effectively without causing unacceptable toxicity.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
This protocol describes a common and robust method for evaluating anticancer agents using human tumor cells implanted in immunodeficient mice.[13][14]
-
Causality: The use of immunodeficient mice (e.g., athymic nude or NSG mice) is critical as it prevents the rejection of the human tumor graft, allowing for the study of a human cancer in a living system.[6]
-
Animal Acclimatization: House 6-8 week old female athymic nude mice in a pathogen-free environment for at least one week prior to the experiment. Provide sterile food and water ad libitum.
-
Cell Preparation: Culture a human cancer cell line relevant to the compound's proposed target (e.g., A549 non-small cell lung cancer for an EGFR inhibitor) to ~80% confluency. Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). This randomization is crucial to ensure an unbiased distribution of tumor sizes at the start of treatment.[15]
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline) via the chosen route (e.g., oral gavage).
-
Group 2 (Test Compound): Administer the this compound derivative at a predetermined dose (e.g., 50 mg/kg, daily). The dose is typically determined from prior maximum tolerated dose (MTD) studies.
-
Group 3 (Positive Control): Administer a standard-of-care drug (e.g., Erlotinib for an EGFR-mutant model) to validate the sensitivity of the tumor model.[7]
-
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days). Monitor tumor volume and body weight twice weekly. Body weight loss is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers).
Data Interpretation and Comparative Analysis
The primary output of an in vivo efficacy study is the quantitative assessment of tumor growth inhibition. This data should be compared against both the vehicle control and established alternative therapies to gauge the compound's potential.
Key Efficacy Metrics
-
Tumor Growth Inhibition (TGI): This metric quantifies the percentage reduction in tumor growth in the treated group compared to the control group.
-
T/C Ratio: The ratio of the mean tumor volume of the treated group (T) to the mean tumor volume of the control group (C) at a specific time point. A T/C ratio of ≤ 0.45 is often considered a threshold for significant antitumor activity in drug screening programs.[16]
Table 1: Illustrative In Vivo Efficacy of a this compound Derivative (Compound X) in an A549 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | T/C Ratio (%) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 110 | 100 | - | -1.5 |
| Compound X (50 mg/kg) | 480 ± 65 | 38.4 | 61.6 | -3.2 |
| Erlotinib (50 mg/kg) | 610 ± 80 | 48.8 | 51.2 | -2.5 |
Note: Data is illustrative and serves for comparison purposes.
Performance Comparison with Alternatives
The true measure of a novel compound is its performance relative to existing treatments. This comparison is fundamental to deciding whether to advance a drug candidate.
Table 2: Comparative Performance Against Standard Anticancer Agents
| Compound | Mechanism of Action | Efficacy (TGI %) | Key Advantages | Potential Liabilities |
| Compound X | EGFR/PI3K Inhibition | 61.6% | Potentially higher efficacy than standard TKI; Orally bioavailable. | Off-target toxicities need evaluation; Potential for acquired resistance. |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | 51.2% | Established clinical efficacy in specific populations. | Resistance mechanisms (e.g., T790M mutation); Skin rash and diarrhea are common side effects. |
| 5-Fluorouracil | Pyrimidine Analog (Antimetabolite) | Varies (Model Dependent) | Broad-spectrum cytotoxic agent. | High systemic toxicity (myelosuppression, mucositis); Non-targeted mechanism.[1] |
| Doxorubicin | Topoisomerase II Inhibitor | Varies (Model Dependent) | Potent, broad-spectrum cytotoxic agent. | Cardiotoxicity is a major dose-limiting factor.[17] |
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of this compound derivatives. The illustrative data suggests that "Compound X" demonstrates superior tumor growth inhibition compared to the standard-of-care Erlotinib in this specific model, with acceptable toxicity as indicated by minimal body weight loss.
The definitive validation of these compounds requires a multi-model approach. Future studies should employ patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and microenvironment of human tumors.[13][18][19] Furthermore, combination studies with other agents and a thorough investigation of pharmacokinetic and pharmacodynamic (PK/PD) relationships are essential next steps to fully characterize the therapeutic potential of this promising chemical series.
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A Head-to-Head Battle of Scaffolds: A Comparative Guide to Pyrimidine vs. Quinazoline Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the most successful chemical scaffolds for these inhibitors are the pyrimidine and quinazoline heterocycles. Both have given rise to a multitude of clinically approved drugs, particularly targeting pathways like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling, which are critical drivers of tumor growth and proliferation.[2][3]
This guide provides an objective, data-driven comparison of pyrimidine- and quinazoline-based kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into their structural nuances, mechanisms of action, comparative efficacy and selectivity, and the critical challenge of acquired resistance, all supported by experimental data and detailed protocols for key validation assays.
Part 1: The Core Scaffolds - A Tale of Two Rings
At first glance, the pyrimidine and quinazoline scaffolds appear structurally similar. The quinazoline core is, in fact, a pyrimidine ring fused to a benzene ring.[4][5][6] This seemingly minor difference fundamentally alters the molecule's electronics, size, and spatial arrangement, which in turn dictates its binding affinity, selectivity, and overall pharmacological profile.
-
Pyrimidine: A single six-membered heterocyclic aromatic ring with two nitrogen atoms. Its smaller size and specific hydrogen bonding capabilities allow it to serve as an effective mimic of the adenine moiety of ATP.[7] Prominent examples include Imatinib (Gleevec®), a cornerstone in chronic myeloid leukemia (CML) treatment, which is built around a 2-phenylaminopyrimidine core.[8][9]
-
Quinazoline: A bicyclic structure composed of a pyrimidine ring fused to a benzene ring.[4] This fusion creates a more extensive, rigid, and planar system, which can engage in additional hydrophobic and van der Waals interactions within the ATP-binding pocket of a kinase. This scaffold is particularly renowned for its success in targeting the EGFR tyrosine kinase family, with drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) being hallmark examples.[4][10]
The choice of scaffold is a pivotal decision in drug design. While the quinazoline core has been extensively optimized for EGFR inhibitors, the pyrimidine scaffold's versatility has enabled its application against a broader range of kinase targets.[3][11]
Part 2: Mechanism of Action - Competing for the Same Pocket
Both quinazoline and pyrimidine-based inhibitors predominantly function as ATP-competitive inhibitors .[2] The core scaffold is engineered to mimic the adenine base of ATP, enabling it to dock into the ATP-binding cleft of the kinase domain. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the transfer of its gamma-phosphate to downstream protein substrates. This blockade halts the phosphorylation cascade, effectively silencing the aberrant signaling pathway that drives cancer cell proliferation and survival.[2][12]
The fundamental interaction involves the formation of one or more critical hydrogen bonds between the nitrogen atoms on the heterocyclic core and specific amino acid residues in the "hinge region" of the kinase, the flexible linker between the N- and C-lobes of the catalytic domain.[7]
Caption: ATP-competitive inhibition by pyrimidine and quinazoline scaffolds.
Part 3: Head-to-Head Comparison: Potency, Selectivity, and Resistance
The ultimate value of a kinase inhibitor lies not just in its potency against the intended target but also in its selectivity across the entire human kinome. Poor selectivity can lead to off-target effects and toxicity.
Potency and Selectivity
Direct, head-to-head comparisons under identical experimental conditions are essential for a true assessment. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A lower IC50 value indicates higher potency.
The following table presents representative data for well-characterized inhibitors from each class against their primary targets and key off-targets. This illustrates how data for novel inhibitors should be structured and interpreted.
| Inhibitor (Class) | Primary Target | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| Erlotinib (Quinazoline) | EGFR | 2 | HER2/ErbB2 | 500 | [13] |
| Src | >10,000 | ||||
| Gefitinib (Quinazoline) | EGFR | 33-79 | HER2/ErbB2 | >3,400 | [14] |
| VEGFR-2 | >10,000 | ||||
| Imatinib (Pyrimidine) | Bcr-Abl | 250-500 | c-KIT | 100 | [9][15] |
| PDGFR | 100 | ||||
| Dasatinib (Pyrimidine) | Bcr-Abl | <1 | Src Family Kinases | 0.5-16 | [15] |
| c-KIT | 5 |
Field Insights:
-
Quinazolines (e.g., Erlotinib, Gefitinib): Often exhibit high potency and selectivity for EGFR. However, their activity against other kinases is significantly lower, making them relatively "clean" inhibitors for this specific target.
-
Pyrimidines (e.g., Imatinib, Dasatinib): The profile can be more varied. Imatinib is a multi-kinase inhibitor, potently targeting Bcr-Abl, c-KIT, and PDGFR, which is key to its efficacy in different cancers.[9] Dasatinib is even more potent but less selective, inhibiting a broader range of kinases, including the Src family.[15] This polypharmacology can be a double-edged sword, contributing to both enhanced efficacy and potential off-target toxicities.
Mechanisms of Acquired Resistance
A major challenge in targeted therapy is the development of drug resistance. Cancer cells can adapt to the presence of an inhibitor through various mechanisms.
-
Target Mutations: This is the most common mechanism.
-
Quinazolines (EGFR): The "gatekeeper" T790M mutation in EGFR is a classic example of acquired resistance to first-generation inhibitors like gefitinib and erlotinib.[16][17] The threonine residue at position 790 is termed the "gatekeeper" because its size controls access to a hydrophobic pocket. The mutation to a larger methionine residue sterically hinders the binding of the inhibitor while simultaneously increasing the receptor's affinity for ATP, making the drug less competitive.[16][17]
-
Pyrimidines (Bcr-Abl): Similarly, the T315I mutation in Bcr-Abl confers resistance to imatinib.[8] This mutation removes a key hydrogen bond interaction and introduces steric clash, preventing effective drug binding. The development of second-generation inhibitors like dasatinib and nilotinib was, in part, driven by the need to overcome this resistance, although they too are ineffective against the T315I mutation.[15]
-
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.
-
For quinazoline-based EGFR inhibitors, amplification of the MET proto-oncogene can lead to EGFR-independent activation of downstream signaling, rendering the EGFR blockade ineffective.[16]
-
For pyrimidine-based inhibitors, resistance can arise from the upregulation of alternative survival pathways that compensate for the inhibited kinase.[18]
-
Caption: Common mechanisms of acquired resistance to kinase inhibitors.
Part 4: Experimental Protocols for Inhibitor Characterization
Robust and reproducible experimental data are the bedrock of drug development. The following protocols detail standard biochemical and cell-based assays essential for characterizing and comparing novel pyrimidine and quinazoline kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of an inhibitor against a purified kinase enzyme.
Causality: This assay directly measures the catalytic activity of the kinase by quantifying the amount of ADP produced, which is a universal product of the kinase reaction.[19] It provides a clean, direct measure of inhibitor potency on the isolated enzyme without the complexities of a cellular environment.[20]
Caption: Workflow for an ADP-Glo™ biochemical kinase assay.
Step-by-Step Methodology: [21]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in a buffer containing a fixed percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control (100% activity) and a known potent inhibitor control (0% activity).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme and its specific substrate peptide to the assay buffer. Add the diluted inhibitor from step 1. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Expert Tip: The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. Allow the reaction to proceed for 1-2 hours.
-
Reaction Stoppage and ATP Depletion: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes any remaining unconsumed ATP, which is crucial to prevent background signal in the next step. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly generated ATP serves as a substrate for a luciferase, which produces a luminescent signal directly proportional to the amount of ADP produced (i.e., the kinase activity). Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence (no-enzyme control). Normalize the data using the vehicle (100% activity) and potent inhibitor (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Phosphorylation Assay)
Objective: To assess the ability of an inhibitor to block the phosphorylation of a specific kinase substrate within intact cells, confirming target engagement in a physiological context.[21]
Causality: While a biochemical assay confirms direct enzyme inhibition, it doesn't account for cell permeability, stability, or competition with high intracellular ATP concentrations.[23] This cell-based assay validates that the inhibitor can reach its target in a living cell and exert its intended biological effect.[24]
Caption: Workflow for a cellular phosphorylation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cancer cell line known to express the target kinase (e.g., A431 cells for EGFR) in a 96-well plate. Allow the cells to attach and grow overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Pathway Stimulation (if necessary): For non-constitutively active kinases, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce phosphorylation of the downstream substrate (e.g., EGFR itself, or Akt).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a method like the BCA assay to ensure equal protein loading for the detection step.
-
Detection: The level of the phosphorylated substrate can be quantified using several methods:
-
ELISA-based: Use a sandwich ELISA kit with a capture antibody for the total substrate protein and a detection antibody specific to the phosphorylated form. This is a high-throughput method.[24]
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phospho-substrate and the total substrate (as a loading control).
-
-
Data Analysis: Quantify the signal from the detection method. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
Both pyrimidine and quinazoline scaffolds have proven to be exceptionally fruitful starting points for the development of life-saving kinase inhibitors. Quinazolines have a storied history as highly potent and selective EGFR inhibitors, while the pyrimidine core has demonstrated remarkable versatility, leading to both highly selective and rationally designed multi-targeted agents.
The choice between these scaffolds is dictated by the specific therapeutic target and the desired pharmacological profile. Understanding their distinct structural features, mechanisms of action, and potential resistance pathways is paramount for drug discovery. A rigorous, multi-faceted experimental approach, beginning with biochemical assays to establish potency and progressing to cell-based assays to confirm physiological efficacy, is the self-validating system required to identify and optimize the next generation of transformative kinase inhibitors.
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Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 21-43. Available at: [Link]
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O'Hare, T., et al. (2007). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 110(12), 4055-4063. Available at: [Link]
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Johnson, M. L., et al. (2014). A Phase I/II Study Combining Erlotinib and Dasatinib for Non-Small Cell Lung Cancer. The Oncologist, 19(9), 953-954. Available at: [Link]
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Kushwaha, N., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 28, 1033-1064. Available at: [Link]
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Johnson, M. L., et al. (2014). A phase I/II study combining erlotinib and dasatinib for non-small cell lung cancer. The Oncologist, 19(9), 953-4. Available at: [Link]
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van Erp, N. P. (2009). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available at: [Link]
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Szymański, P., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 21(19), 7385. Available at: [Link]
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A Comparative Guide to Novel Pyrimidine Derivatives Versus Established Anticancer Drugs
Introduction: The Enduring Significance of Pyrimidine Scaffolds in Oncology
For decades, pyrimidine analogs have been a cornerstone of cancer chemotherapy. By mimicking the natural pyrimidine bases (cytosine, thymine, and uracil), these antimetabolites insinuate themselves into the cellular machinery responsible for nucleic acid synthesis, leading to the disruption of DNA and RNA replication and, ultimately, cell death.[1] The established efficacy of drugs like 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine is a testament to the power of this therapeutic strategy. However, the clinical utility of these foundational drugs is often hampered by issues of toxicity and the development of drug resistance.[2][3]
This has spurred the development of a new generation of pyrimidine derivatives, engineered to offer improved efficacy, greater selectivity, and novel mechanisms of action. These emerging compounds aim to overcome the limitations of their predecessors by targeting different nodes in cellular pathways or by exhibiting enhanced activity against resistant cancer cell lines. This guide provides a comprehensive technical comparison of these novel pyrimidine derivatives against established anticancer drugs, supported by experimental data and detailed protocols for their evaluation.
Comparative Cytotoxicity Analysis: Novel vs. Established Pyrimidine Derivatives
The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several novel pyrimidine derivatives compared to established drugs across a panel of human cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Novel Pyrimidine Derivatives vs. 5-Fluorouracil (5-FU)
| Compound/Derivative Class | Cancer Cell Line | Novel Derivative IC50 (µM) | 5-FU IC50 (µM) | Reference |
| Indolyl-Pyrimidine Hybrid (4g) | MCF-7 (Breast) | 5.1 | >100 | [4] |
| Indolyl-Pyrimidine Hybrid (4g) | HepG2 (Liver) | 5.02 | >100 | [4] |
| Indolyl-Pyrimidine Hybrid (4g) | HCT-116 (Colon) | 6.6 | 4.8 | [4] |
| Pyrimidine-Substituted Chalcone (CFMPY 4) | HeLa (Cervical) | Comparable to Cisplatin | Not directly compared | [5] |
| Pyrimidine-Substituted Chalcone (CFMPY 15) | A549 (Lung) | Comparable to Cisplatin | Not directly compared | [5] |
| Pyrimidine Derivative (R2) | PanC-1 (Pancreatic) | 52.68 µg/mL | 2,166.4 µg/mL | [6] |
| Pyrimidine Derivative (R2) | MIA PaCa-2 (Pancreatic) | 141.387 µg/mL | 123.33 µg/mL | [6] |
Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of Novel Pyrimidine Derivatives vs. Gemcitabine
| Compound/Derivative Class | Cancer Cell Line | Novel Derivative IC50 (µM) | Gemcitabine IC50 (µM) | Reference |
| 5-FU Analog (XYZ-1-73) | MiaPaCa-2 (Pancreatic) | 3.6 | 24.2 | [7] |
| 5-FU Analog (XYZ-1-73) | PANC-1 (Pancreatic) | 3.92 | 10.07 | [7] |
| 5-FU Analog (XYZ-1-73) | BxPC-3 (Pancreatic) | 5.88 | 10.95 | [7] |
Expert Interpretation: The data presented in these tables highlight the potential of novel pyrimidine derivatives to exhibit significantly greater potency than established drugs in certain cancer cell lines. For instance, the indolyl-pyrimidine hybrid 4g demonstrates markedly superior activity against MCF-7 and HepG2 cells compared to 5-FU.[4] Similarly, the 5-FU analog XYZ-1-73 shows a nearly seven-fold increase in cytotoxic effect against MiaPaCa-2 pancreatic cancer cells when compared to Gemcitabine.[7] The R2 derivative also shows a dramatic improvement over 5-FU in the PanC-1 pancreatic cancer cell line.[6][8] It is crucial to note that the choice of cell line and the specific chemical modifications to the pyrimidine scaffold heavily influence the observed activity.
Mechanisms of Action: From DNA/RNA Synthesis Inhibition to Novel Targets
The therapeutic efficacy of pyrimidine derivatives is intrinsically linked to their diverse mechanisms of action. While established drugs primarily function as antimetabolites, many novel derivatives are being designed to interact with other critical cellular targets.
Established Mechanism: Inhibition of Thymidylate Synthase and Nucleic Acid Incorporation
The classical mechanism of action for drugs like 5-Fluorouracil involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, leading to dTMP depletion and subsequent cell death. Additionally, metabolites of 5-FU can be incorporated into both DNA and RNA, further disrupting cellular processes.[1]
Caption: Inhibition of the de novo pyrimidine synthesis pathway by a DHODH inhibitor.
-
Kinase Inhibition: Many pyrimidine-based compounds have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. [9]These include Aurora kinases, polo-like kinases (PLKs), and epidermal growth factor receptor (EGFR). [10][11]By targeting these kinases, novel pyrimidine derivatives can disrupt the signaling cascades that drive tumor growth.
Caption: Pyrimidine-based kinase inhibitor blocking EGFR signaling.
Experimental Protocols for Benchmarking
To rigorously compare the efficacy of novel pyrimidine derivatives against established drugs, a series of standardized in vitro and in vivo assays are essential.
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives and the established drug (e.g., 5-FU, Gemcitabine) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the drug's mechanism of action, such as those related to apoptosis (e.g., Bcl-2, Caspase-3) or the drug's direct target (e.g., Thymidylate Synthase).
-
Protocol for Bcl-2 Detection:
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
-
Protocol:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the DEVD-pNA substrate in a reaction buffer containing DTT.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
Caption: A generalized workflow for benchmarking novel anticancer compounds.
In Vivo Evaluation
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical anticancer drug testing as they better recapitulate the heterogeneity and microenvironment of human tumors. [1][11]
-
Protocol:
-
Model Establishment: Implant fresh patient tumor tissue subcutaneously into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth and Passaging: Allow the tumors to grow to a certain volume (e.g., 100-200 mm³) and then passage the tumor tissue into new cohorts of mice for the efficacy study.
-
Randomization and Treatment: Once the tumors in the experimental cohort reach the desired size, randomize the mice into treatment groups (vehicle control, established drug, and novel pyrimidine derivative at various doses). Administer the drugs via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers twice a week.
-
Efficacy Endpoints: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group. The study may also include survival as an endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers by Western blotting or immunohistochemistry to confirm the drug's mechanism of action in vivo.
-
Table 3: Comparative In Vivo Efficacy of a Novel Thiazolo[5,4-d]pyrimidine Derivative vs. 5-FU
| Compound | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Thiazolo[5,4-d]pyrimidine 7a | HGC-27 (Gastric) | BALB/c nude mice | 40 mg/kg, oral, once daily | 88.7% | |
| 5-Fluorouracil (5-FU) | HGC-27 (Gastric) | BALB/c nude mice | 25 mg/kg, i.p., every 3 days | Tumor growth suppression observed |
Expert Interpretation: The in vivo data for the novel thiazolo[5,4-d]pyrimidine derivative 7a demonstrates a potent antitumor effect in a gastric cancer xenograft model, with a high degree of tumor growth inhibition. The oral route of administration for this novel compound is also a significant advantage over the intraperitoneal injection required for 5-FU in this study.
Conclusion: The Promising Future of Pyrimidine Derivatives in Cancer Therapy
The landscape of pyrimidine-based anticancer agents is rapidly evolving. While established drugs like 5-FU and Gemcitabine remain important therapeutic options, the development of novel derivatives with enhanced potency, improved safety profiles, and diverse mechanisms of action holds immense promise for the future of cancer treatment. The rigorous benchmarking of these new compounds against their predecessors, using a combination of robust in vitro and in vivo models, is crucial for identifying the most promising candidates for clinical development. As our understanding of the molecular drivers of cancer deepens, the rational design of next-generation pyrimidine derivatives will undoubtedly continue to yield more effective and targeted therapies for patients.
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
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Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (n.d.). ScienceDirect. Available at: [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. Available at: [Link]
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Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Available at: [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Available at: [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. Available at: [Link]
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Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). AME Publishing Company. Available at: [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Available at: [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). National Institutes of Health. Available at: [Link]
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Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. (n.d.). EdSpace. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Available at: [Link]
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A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells. (n.d.). National Institutes of Health. Available at: [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. Available at: [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). START. Available at: [Link]
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Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal. Available at: [Link]
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In vivo drug efficacy testing of combination therapy using PDX models.... (n.d.). ResearchGate. Available at: [Link]
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Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (n.d.). National Institutes of Health. Available at: [Link]
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Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2025). National Institutes of Health. Available at: [Link]
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Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). National Institutes of Health. Available at: [Link]
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Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. (2025). National Institutes of Health. Available at: [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducibility of In Vitro Assays for Pyrimidine-Based Compounds
Introduction: The Pyrimidine Backbone of Oncology and the Quest for Reliable Data
Pyrimidine analogues represent a cornerstone in cancer chemotherapy, acting as cunning mimics of the natural building blocks of DNA and RNA.[1] Their efficacy hinges on their ability to disrupt the frantic replication of cancer cells by interfering with nucleic acid synthesis or by inhibiting critical signaling pathways.[1] Compounds like 5-Fluorouracil (5-FU) and Gemcitabine are veterans in the clinical setting, while a new generation of pyrimidine-based kinase inhibitors continues to emerge.[2][3]
The journey of these potent molecules from the lab bench to the clinic is paved with in vitro assays. These assays are our first window into a compound's potential, allowing us to assess its cytotoxicity, mechanism of action, and potency. However, the value of this window is entirely dependent on the reproducibility of the data it provides. Alarming trends in biomedical research have highlighted a "reproducibility crisis," where findings from one laboratory are often difficult to replicate in another. This not only wastes resources but can also lead to the pursuit of non-viable drug candidates and, ultimately, delays in therapeutic progress.
This guide is designed for researchers, scientists, and drug development professionals who rely on in vitro data. It is not a rigid set of instructions but an in-depth exploration of the nuances of assay selection and execution for pyrimidine-based compounds. We will dissect the causality behind experimental choices, compare the most common assays with supporting data, and provide self-validating protocols to foster trustworthiness in your results. Our goal is to equip you with the expertise to generate robust, reproducible data that can confidently drive your research forward.
Part 1: Choosing Your Lens - A Comparative Analysis of Key In Vitro Assays
The selection of an in vitro assay is not a one-size-fits-all decision. The optimal choice is intrinsically linked to the specific scientific question you are asking and the known or hypothesized mechanism of your pyrimidine-based compound.[4] For instance, an antimetabolite that induces broad cytotoxic effects will be well-served by a cell viability assay, while a targeted kinase inhibitor may require a more specific functional assay.
Assessing Cell Health: A Head-to-Head Look at Cytotoxicity & Viability Assays
The most frequent initial assessment for anticancer compounds is their ability to kill or inhibit the proliferation of cancer cells. Tetrazolium-based colorimetric assays are the workhorses of this domain, each with its own set of advantages and limitations. These assays measure the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates with the number of viable cells. The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[5]
| Assay | Principle | Advantages | Disadvantages | Typical Reproducibility (CV%) |
| MTT | Mitochondrial dehydrogenases in viable cells cleave the yellow MTT salt to purple, insoluble formazan crystals.[5] | Inexpensive, widely used and cited. | Requires a solubilization step (e.g., with DMSO), which introduces an extra source of variability and potential for cell loss.[6] The formazan crystals can be toxic to cells. | 15-20% |
| XTT | Reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[5] | Simpler and faster workflow than MTT, reducing handling errors.[6] | Lower sensitivity and dynamic range compared to other water-soluble tetrazolium salts. | 10-15% |
| WST-1 | A highly stable tetrazolium salt that is cleaved to a water-soluble formazan, offering a balance of convenience and sensitivity. | More sensitive than XTT, one-step procedure, and the reagent is less toxic to cells, allowing for longer incubation times if needed.[7] | Can have higher background absorbance depending on the culture medium.[7] | <10% |
Expert Insight: While MTT is a legacy assay and often cited, its requirement for a solubilization step is a significant drawback for reproducibility. The insoluble formazan crystals can be difficult to fully dissolve, leading to well-to-well variability. For high-throughput screening and studies where minimizing variability is paramount, water-soluble formazan assays like WST-1 are generally superior. However, it is crucial to remember that these are indirect measures of cell number. Any compound that alters cellular metabolism without killing the cell can produce misleading results.
To illustrate the importance of context, the following table presents a selection of reported half-maximal inhibitory concentration (IC50) values for the pyrimidine analog gemcitabine in various pancreatic cancer cell lines, as determined by MTT assay.
| Cell Line | IC50 (nM) after 72h | Reference |
| MIA PaCa-2 | 25.00 ± 0.47 | [8] |
| PANC-1 | 48.55 ± 2.30 | [8] |
| BxPC-3 | Varies significantly across studies | [9] |
| AsPC-1 | Moderately sensitive | [10] |
| Capan-1 | Comparatively more resistant | [10] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, seeding density, and assay protocol.
Unmasking the Mode of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound kills cancer cells is as important as knowing that it does. Pyrimidine analogs often induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a gold standard for distinguishing between these cell fates.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent tag like FITC, it can label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[12] By using both stains and analyzing the cell population via flow cytometry, we can differentiate between:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Expert Insight: The timing of this assay is critical. Harvesting cells too late may result in a majority of cells being in the late apoptotic/necrotic stage, obscuring the initial mechanism of action. A time-course experiment is highly recommended to capture the dynamic process of apoptosis induction.
Assessing Metastatic Potential: Cell Migration Assays
A key hallmark of cancer is metastasis, the ability of cancer cells to migrate and invade surrounding tissues. The wound healing or "scratch" assay is a straightforward and widely used method to assess collective cell migration in vitro.[13]
-
Principle: A confluent monolayer of cells is mechanically "wounded" with a pipette tip to create a cell-free gap.[13] The ability of the cells on the edges of the wound to migrate and close this gap is monitored over time, typically through microscopy.[3] The rate of closure is then quantified and compared between treated and untreated cells.
Expert Insight: A major challenge with the scratch assay is the reproducibility of the scratch itself. The width and straightness of the scratch can vary significantly, impacting the results.[3] Using a guide or specialized inserts can improve consistency.[13] It is also important to consider the contribution of cell proliferation to wound closure. To isolate migration, cells can be pre-treated with a proliferation inhibitor like Mitomycin C.[13]
Part 2: The Bedrock of Belief - Foundational Pillars of Reproducibility
Reproducibility is not an accident; it is the result of meticulous planning and a deep understanding of the variables that can influence an assay's outcome. As a Senior Application Scientist, I cannot overstate the importance of treating every step of your workflow with intention and control.
The Biological Variable: Your Cells
Your cells are not static reagents; they are living systems that are constantly changing.
-
Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines. Cross-contamination is a pervasive issue that can invalidate entire studies.
-
Passage Number: Keep passage numbers low and consistent between experiments. High passage numbers can lead to genetic drift and altered phenotypes, including drug resistance.[14]
-
Cell Health and Confluency: Always use cells in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to treatment.[14] Perform a cell titration experiment to determine the optimal seeding density for your chosen assay.[14]
The Experimental Variable: Your Technique and Reagents
Subtle variations in your protocol can have a cascading effect on your data.
-
Reagent Preparation and Storage: Prepare fresh reagents whenever possible. If you must store them, ensure they are stored correctly and avoid multiple freeze-thaw cycles.[14]
-
Consistent Timelines: The timing of cell seeding, compound treatment, and reagent addition must be standardized across all plates and all experiments.[14]
-
Pipetting Technique: Gentle and consistent pipetting is crucial, especially when working with adherent cells, to avoid causing physical damage.
-
The "Edge Effect": The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[14] A common best practice is to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[14]
The Reporting Variable: Transparency and Standardization
Your research is only as good as your ability to communicate it clearly and completely. Adhering to established reporting guidelines is essential for allowing others to assess the validity of your work and to reproduce it.
-
RIVER/DRIVER and CRIS Guidelines: The RIVER (Reporting In Vitro Experiments Responsibly) and the forthcoming DRIVER (Designing and Reporting In Vitro Experiments Responsibly) recommendations, along with the CRIS (Checklist for Reporting In-vitro Studies) guidelines, provide frameworks for the minimum information that should be included in a publication.[1][4][14] This includes details about your cell models, experimental procedures, and data analysis methods.[15]
Part 3: From Theory to Bench - Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating controls and steps that ensure data integrity.
Protocol: Cell Viability Assessment using WST-1
This protocol provides a robust method for determining the effect of a pyrimidine-based compound on cell proliferation.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-based compound in culture medium. The concentration range should span several orders of magnitude to capture the full dose-response curve.
-
Include "vehicle-only" wells as a negative control and "no-cell" (medium only) wells for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
WST-1 Addition and Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-only control (set to 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Protocol: Apoptosis Detection using Annexin V-FITC and PI
This protocol outlines the steps for quantitative analysis of apoptosis by flow cytometry.
-
Cell Preparation:
-
Seed cells and treat with the pyrimidine-based compound for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells once with cold PBS and then centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants correctly.
-
-
Data Analysis:
-
Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol: Cell Migration Assessment using the Scratch Assay
This protocol provides a method for assessing collective cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[17]
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the test compound or vehicle control.
-
Immediately capture the first image of the scratch (T=0) using a phase-contrast microscope. Use reference marks on the plate to ensure you image the same field of view each time.
-
Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the T=0 image.
-
Compare the rate of wound closure between the treated and control groups.
-
Part 4: Visualizing the Science - Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate key decision-making processes and biological pathways relevant to the study of pyrimidine-based compounds.
Caption: A decision tree for selecting the appropriate in vitro assay.
Caption: A streamlined workflow for a WST-1 cell viability assay.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based TKI.
Conclusion: Building a Culture of Reproducibility
The path to developing effective pyrimidine-based anticancer therapies is built on a foundation of high-quality, reproducible in vitro data. By understanding the underlying principles of our most common assays, meticulously controlling for biological and experimental variables, and adhering to transparent reporting standards, we can build confidence in our findings. This guide has provided a framework for making informed decisions and executing robust experiments. Ultimately, a commitment to scientific integrity and logical, self-validating systems will not only improve the efficiency of our research but also accelerate the delivery of promising new treatments to the patients who need them.
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BioPharm International. (2014). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
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BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Pyrimidin-5-ylphenyl)methanol
For researchers and drug development professionals, the synthesis and application of novel compounds like (4-Pyrimidin-5-ylphenyl)methanol are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is not extensively published, a conservative approach based on its chemical structure and data from analogous compounds is required.
A Safety Data Sheet (SDS) for a similar compound, (3-Pyrimidin-5-ylphenyl)methanol, indicates it may cause skin, eye, and respiratory irritation.[1] The general principle in laboratory settings is to treat all new or uncharacterized chemical waste as hazardous until proven otherwise.[2] Therefore, this compound waste must be managed as hazardous chemical waste.
Key Characteristics:
-
Physical Form: Likely a solid at room temperature.
-
Potential Hazards: Based on analogous structures, assume it is an irritant to the eyes, skin, and respiratory system.[1][3] The full toxicological profile is not fully investigated.[3]
-
Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or strong reducing agents to prevent violent reactions.[1][3]
Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[2][4]
The Disposal Workflow: A Decision-Making Framework
The proper management of chemical waste follows a structured workflow from the point of generation to final disposal. This process ensures safety and regulatory compliance at every stage.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
This section details the operational procedures for handling and disposing of the compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against exposure.[5]
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A lab coat.
-
Work Area: All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6][7]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps:
-
Empty Stock Containers:
-
An empty container that held the pure compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinseate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can be defaced of its original label and discarded as regular trash or recycled, depending on institutional policy.[2]
-
Step 3: Container Selection and Labeling
All hazardous waste must be collected in appropriate containers that are correctly labeled from the moment the first drop of waste is added.[9][10]
-
Container Compatibility: Use a container made of a material that is compatible with the waste. For this compound solutions, a high-density polyethylene (HDPE) carboy or bottle is a suitable choice.[10] The container must have a secure, screw-top cap.[7]
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any solvents present.
-
An accurate estimation of the concentrations of all components.
-
The date when waste was first added (the "accumulation start date").[11]
-
The name of the principal investigator and the lab location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated by regulatory bodies like the EPA and OSHA to ensure safe temporary storage of hazardous waste.[7][8][12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10][13] It should not be near a sink or floor drain.[8]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[2][10] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin to contain any potential leaks.[8]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Scheduling Pickup: Once the waste container is 75-90% full or reaches the institutional time limit for accumulation (often 12 months), arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][10][13]
-
Documentation: Maintain a log of all hazardous waste generated. This "cradle-to-grave" tracking is a core component of hazardous waste regulations.[14]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment & Cleanup (for small spills):
-
Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).
-
For a solid spill, carefully sweep it up and place it into the solid hazardous waste container.[1] Avoid creating dust.
-
For a liquid spill, use absorbent pads to soak up the material.
-
All cleanup materials are now considered hazardous waste and must be disposed of accordingly.
-
-
Contact EHS: For large or unmanageable spills, contact your institution's EHS department immediately.
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation in the first place.[10]
-
Source Reduction: Order only the quantity of this compound required for your experiments.
-
Scale Down: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[9][10]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials and to track chemicals that are nearing their expiration date.
Quantitative Disposal and Storage Limits
Adherence to regulatory limits for waste accumulation is mandatory. The following table summarizes key limits set by the U.S. Environmental Protection Agency (EPA) for Satellite Accumulation Areas.
| Parameter | Regulatory Limit | Source |
| Maximum Volume of Hazardous Waste | 55 gallons | [10][13] |
| Maximum Volume of Acute Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | [10][13] |
| Maximum Accumulation Time (Partial Container) | Up to 12 months | [10][13] |
| Removal Time After Container is Full | Within 3 calendar days | [7][10] |
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Navigating the Safe Handling of (4-Pyrimidin-5-ylphenyl)methanol: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug discovery, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of (4-Pyrimidin-5-ylphenyl)methanol. Moving beyond a simple checklist, we delve into the rationale behind these procedures to empower you with the knowledge to maintain a secure and efficient laboratory setting.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic building block utilized in the synthesis of biologically active molecules.[1] While its full toxicological properties have not been exhaustively investigated, the available Safety Data Sheet (SDS) indicates several potential hazards that demand careful consideration.[2]
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the specific procedures you will be performing, the quantities of the substance to be used, and the potential for exposure.
Summary of Known Hazards:
| Hazard Statement | Classification | Precautionary Measures |
| May cause respiratory irritation. | Specific target organ toxicity — single exposure; Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3] |
| Causes serious eye irritation. | Eye irritation | Avoid contact with eyes. Wear eye protection.[3] |
| May cause skin irritation. | Skin irritation | Avoid contact with skin. Wear protective gloves.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are essential to protect against potential splashes and eye irritation.[3][4] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield worn over goggles is recommended.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are suitable choices for handling aromatic alcohols.[4][6] Always inspect gloves for any signs of degradation or perforation before use.[2] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Laboratory Coat: A flame-retardant lab coat must be worn to protect against splashes and to keep personal clothing from contamination. Ensure the lab coat is fully buttoned.
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator may be necessary. Respirator users must be part of a respiratory protection program that includes training and fit testing.[7]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures both safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
All weighing and preparation of solutions should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools to prevent ignition sources, especially if solvents are present.[8]
-
Ensure all necessary PPE is correctly worn before handling the compound.
-
-
Experimental Use:
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental spill or exposure.
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[9]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.[7]
-
-
Major Spill (outside a fume hood or a large volume):
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and puncture-resistant container.[9]
-
The waste label should include the chemical name and associated hazards.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[2]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure the responsible handling of chemical reagents in your laboratory.
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Moyer, J. D., & Henderson, J. F. (2025, September 19). Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. Retrieved from [Link]
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Methanol Institute. (2019, April 15). How to Safely handle Methanol [Video]. YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
